W-54011
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C30H36N2O2 |
|---|---|
Molecular Weight |
456.6 g/mol |
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methyl]-7-methoxy-N-(4-propan-2-ylphenyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide |
InChI |
InChI=1S/C30H36N2O2/c1-21(2)23-11-16-26(17-12-23)32(20-22-9-14-25(15-10-22)31(3)4)30(33)28-8-6-7-24-13-18-27(34-5)19-29(24)28/h9-19,21,28H,6-8,20H2,1-5H3 |
InChI Key |
DVYASSBBADJRAS-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide to the Mechanism of Action of W-54011
For Researchers, Scientists, and Drug Development Professionals
Abstract
W-54011 is a potent, selective, and orally active non-peptide antagonist of the human complement component 5a receptor 1 (C5aR1, also known as CD88). As a key mediator of inflammation, the C5a-C5aR1 axis represents a critical therapeutic target for a myriad of inflammatory diseases. This compound exerts its pharmacological effects by competitively binding to C5aR1, thereby inhibiting the downstream signaling cascades initiated by the potent anaphylatoxin C5a. This guide provides a comprehensive overview of the mechanism of action of this compound, including its binding and functional characteristics, the signaling pathways it modulates, and detailed protocols for key in vitro assays used in its characterization.
Core Mechanism of Action: Competitive Antagonism of C5aR1
This compound functions as a competitive antagonist at the C5a receptor 1. This means it directly competes with the endogenous ligand, C5a, for binding to the receptor. By occupying the binding site, this compound prevents the conformational changes in C5aR1 that are necessary for the activation of intracellular G-protein signaling pathways. This blockade effectively abrogates the pro-inflammatory cellular responses typically induced by C5a, such as chemotaxis, intracellular calcium mobilization, and the generation of reactive oxygen species (ROS). Studies have shown that this compound shifts the concentration-response curve for C5a to the right without depressing the maximal response, a hallmark of competitive antagonism.[1]
Quantitative Pharmacological Data
The potency and efficacy of this compound have been quantified through various in vitro assays, primarily using human neutrophils which endogenously express a high level of C5aR1. The key quantitative parameters are summarized in the table below.
| Parameter | Cell Type | Value | Reference |
| Binding Affinity (Ki) | Human Neutrophils | 2.2 nM | [1] |
| IC50 (Intracellular Ca2+ Mobilization) | Human Neutrophils | 3.1 nM | [1] |
| IC50 (Chemotaxis) | Human Neutrophils | 2.7 nM | [1] |
| IC50 (Reactive Oxygen Species Generation) | Human Neutrophils | 1.6 nM | [1] |
Signaling Pathways Modulated by this compound
The binding of C5a to C5aR1, a G-protein coupled receptor (GPCR), primarily activates the Gi family of G-proteins. This initiates a cascade of intracellular events that are effectively inhibited by this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound, based on the foundational study by Sumichika et al. (2002).[1]
C5a Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human C5a receptor.
Materials:
-
Human neutrophils isolated from peripheral blood.
-
¹²⁵I-labeled human C5a (radioligand).
-
This compound.
-
Binding buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% bovine serum albumin (BSA), pH 7.5.
-
Wash buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, 500 mM NaCl, pH 7.5.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Isolate human neutrophils from fresh heparinized blood using a standard dextran (B179266) sedimentation and Ficoll-Paque gradient centrifugation method.
-
Resuspend the purified neutrophils in binding buffer.
-
In a 96-well plate, add 25 µL of binding buffer containing various concentrations of this compound or unlabeled C5a (for competition).
-
Add 25 µL of ¹²⁵I-C5a (final concentration ~50 pM) to each well.
-
Add 50 µL of the neutrophil suspension (approximately 2 x 10⁵ cells/well) to initiate the binding reaction.
-
Incubate the plate for 2 hours at 4°C with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Intracellular Ca²⁺ Mobilization Assay
Objective: To measure the inhibitory effect (IC50) of this compound on C5a-induced intracellular calcium mobilization.
Materials:
-
Human neutrophils.
-
Fura-2/AM (calcium-sensitive fluorescent dye).
-
Hanks' Balanced Salt Solution (HBSS) with 1 mM CaCl₂.
-
Recombinant human C5a.
-
This compound.
-
Fluorescence spectrophotometer or plate reader.
Procedure:
-
Isolate human neutrophils as described in section 4.1.
-
Load the neutrophils with 2 µM Fura-2/AM in HBSS for 30 minutes at 37°C.
-
Wash the cells twice with HBSS to remove extracellular Fura-2/AM and resuspend in HBSS with 1 mM CaCl₂.
-
Place the cell suspension (approximately 1 x 10⁶ cells/mL) in a cuvette in a fluorescence spectrophotometer maintained at 37°C.
-
Add various concentrations of this compound to the cell suspension and incubate for 5 minutes.
-
Stimulate the cells with a submaximal concentration of C5a (e.g., 1 nM).
-
Measure the change in fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 510 nm.
-
Calculate the IC50 value from the concentration-response curve.
Chemotaxis Assay
Objective: To determine the inhibitory effect (IC50) of this compound on C5a-induced neutrophil chemotaxis.
Materials:
-
Human neutrophils.
-
Boyden chamber or similar chemotaxis system with a 3-µm pore size polycarbonate filter.
-
HBSS with 0.1% BSA.
-
Recombinant human C5a.
-
This compound.
-
Calcein-AM (for cell labeling).
Procedure:
-
Isolate human neutrophils as described in section 4.1.
-
Label the neutrophils with Calcein-AM.
-
Pre-incubate the labeled neutrophils with various concentrations of this compound for 15 minutes at room temperature.
-
Place HBSS with 0.1% BSA containing C5a (e.g., 0.1 nM) in the lower wells of the Boyden chamber.
-
Place the polycarbonate filter over the lower wells.
-
Add the this compound-treated neutrophil suspension to the upper wells.
-
Incubate the chamber for 60 minutes at 37°C in a 5% CO₂ incubator.
-
After incubation, remove the non-migrated cells from the upper surface of the filter.
-
Quantify the migrated cells on the lower surface of the filter by measuring the fluorescence of Calcein-AM.
-
Calculate the IC50 value from the concentration-response curve.
Reactive Oxygen Species (ROS) Generation Assay
Objective: To measure the inhibitory effect (IC50) of this compound on C5a-induced superoxide (B77818) generation.
Materials:
-
Human neutrophils.
-
Cytochrome c.
-
HBSS with 1 mM CaCl₂.
-
Recombinant human C5a.
-
This compound.
-
Superoxide dismutase (SOD) as a control.
-
Spectrophotometer.
Procedure:
-
Isolate human neutrophils as described in section 4.1.
-
Resuspend the neutrophils in HBSS with 1 mM CaCl₂.
-
In a 96-well plate, add neutrophils (approximately 2.5 x 10⁵ cells/well), cytochrome c (final concentration 75 µM), and various concentrations of this compound.
-
Incubate for 5 minutes at 37°C.
-
Stimulate the cells with C5a (e.g., 10 nM).
-
Measure the change in absorbance at 550 nm over time, which corresponds to the reduction of cytochrome c by superoxide anions.
-
The specificity of the reaction is confirmed by its inhibition with SOD.
-
Calculate the IC50 value from the concentration-response curve.
Experimental and Logical Workflow Visualization
Conclusion
This compound is a well-characterized, potent, and selective competitive antagonist of the human C5a receptor 1. Its mechanism of action involves the direct blockade of C5a binding, leading to the inhibition of key pro-inflammatory cellular responses. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers in the field of inflammation and drug discovery, facilitating further investigation into the therapeutic potential of C5aR1 antagonism.
References
W-54011: A Technical Guide to a Potent C5a Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of W-54011, a potent and orally active non-peptide antagonist of the C5a receptor (C5aR, CD88). The complement component C5a is a powerful inflammatory mediator, and its receptor, C5aR, represents a critical target for therapeutic intervention in a range of inflammatory diseases. This compound has been identified as a high-affinity antagonist that effectively blocks C5a-induced cellular responses. This document summarizes key quantitative data, details relevant experimental protocols, and illustrates the underlying signaling pathways and experimental workflows.
Core Data Summary
This compound is a small molecule, tetrahydronaphthalenyl carboxamide compound that functions as a specific and potent C5a receptor antagonist. It has been shown to inhibit the binding of C5a to its receptor and subsequent downstream signaling events in a variety of in vitro and in vivo models.
Quantitative Data for this compound
| Parameter | Value | Cell Type/System | Reference |
| Binding Affinity (Ki) | 2.2 nM | Human Neutrophils | [1][2][3][4] |
| IC50 (Ca2+ Mobilization) | 3.1 nM | Human Neutrophils | [1][2][3][4] |
| IC50 (Chemotaxis) | 2.7 nM | Human Neutrophils | [1][2][3][4] |
| IC50 (ROS Generation) | 1.6 nM | Human Neutrophils | [1][2][3][4] |
| IC50 (Ca2+ Mobilization) | 1.7 nM | Cynomolgus Monkey Neutrophils | [1][3] |
| IC50 (Ca2+ Mobilization) | 3.2 nM | Gerbil Neutrophils | [1][3] |
Mechanism of Action
This compound acts as a competitive and surmountable antagonist of the C5a receptor.[5] This means it directly competes with C5a for binding to the receptor without activating it. Studies have shown that this compound shifts the concentration-response curve for C5a to the right without depressing the maximal response, a hallmark of competitive antagonism.[1][4] It displays high specificity for the C5a receptor, with no significant activity at other chemoattractant receptors such as the fMLP, platelet-activating factor, and IL-8 receptors at concentrations up to 10 µM.[1][3]
The binding of C5a to its G protein-coupled receptor (GPCR) on immune cells, primarily neutrophils, triggers a cascade of intracellular signaling events. This leads to calcium mobilization, chemotaxis (cell migration towards the inflammatory stimulus), and the production of reactive oxygen species (ROS), all of which are key components of the inflammatory response. This compound effectively blocks these C5a-mediated downstream effects.
Figure 1: this compound mechanism of action on the C5aR signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation of C5a receptor antagonists. Below are outlines of standard protocols used to characterize the activity of this compound.
C5a Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the C5a receptor.
Methodology:
-
Cell Preparation: Isolate human neutrophils from the peripheral blood of healthy donors using density gradient centrifugation.
-
Radioligand: Utilize ¹²⁵I-labeled recombinant human C5a as the radioligand.
-
Competition Binding: Incubate a fixed concentration of ¹²⁵I-C5a with isolated neutrophil membranes in the presence of increasing concentrations of unlabeled this compound.
-
Incubation: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 4°C).
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Detection: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound. Calculate the IC50 value (the concentration of this compound that inhibits 50% of specific ¹²⁵I-C5a binding) and convert it to a Ki value using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
Objective: To measure the inhibitory effect of this compound on C5a-induced intracellular calcium release.
Methodology:
-
Cell Preparation: Load isolated human neutrophils with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Treatment: Pre-incubate the dye-loaded cells with varying concentrations of this compound or vehicle control.
-
Stimulation: Stimulate the cells with a sub-maximal concentration of recombinant human C5a.
-
Detection: Measure the change in fluorescence intensity over time using a fluorometric plate reader or flow cytometer. The increase in fluorescence corresponds to an increase in intracellular calcium concentration.
-
Data Analysis: Determine the IC50 value of this compound by plotting the inhibition of the C5a-induced calcium response against the concentration of the antagonist.
Chemotaxis Assay
Objective: To assess the ability of this compound to block C5a-induced neutrophil migration.
Methodology:
-
Apparatus: Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane separating the upper and lower wells.
-
Cell Preparation: Resuspend isolated human neutrophils in an appropriate assay buffer.
-
Treatment: Pre-incubate the neutrophils with different concentrations of this compound or vehicle.
-
Assay Setup: Place C5a as the chemoattractant in the lower wells of the chamber. Add the pre-treated neutrophils to the upper wells.
-
Incubation: Incubate the chamber at 37°C in a humidified CO₂ incubator for a sufficient time to allow cell migration (e.g., 60-90 minutes).
-
Quantification: Count the number of cells that have migrated through the membrane to the lower wells, either by microscopy after staining or by using a cell viability assay.
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound and determine the IC50 value.
Figure 2: Experimental workflow for the evaluation of this compound.
In Vivo Efficacy
The oral activity of this compound has been demonstrated in a gerbil model of C5a-induced neutropenia.[4] Oral administration of this compound at doses ranging from 3 to 30 mg/kg resulted in a dose-dependent inhibition of the transient decrease in peripheral neutrophil counts induced by C5a.[1][4] It is important to note the species selectivity of this compound, as it shows potent activity in humans, cynomolgus monkeys, and gerbils, but not in mice, rats, guinea pigs, rabbits, or dogs.[1][3][4]
Conclusion
This compound is a well-characterized, potent, and orally active C5a receptor antagonist. Its high affinity for the C5aR and its demonstrated efficacy in blocking key inflammatory responses in vitro and in vivo make it a valuable research tool for studying the role of the C5a-C5aR axis in various pathological conditions. The data and protocols presented in this guide provide a comprehensive resource for scientists and researchers working in the fields of immunology, inflammation, and drug discovery. The species specificity of this compound should be a key consideration in the design of preclinical studies. Further investigation into its therapeutic potential in relevant disease models is warranted.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. This compound | Complement System | ROS | TargetMol [targetmol.com]
- 4. Identification of a potent and orally active non-peptide C5a receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
W-54011: A Comprehensive Technical Guide to its Binding Affinity for the C5a Receptor (C5aR)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity and functional antagonism of W-54011, a potent and orally active non-peptide antagonist of the C5a receptor (C5aR). The document details the quantitative binding data, experimental methodologies, and the underlying signaling pathways, offering a crucial resource for researchers in immunology, inflammation, and drug discovery.
Quantitative Binding and Functional Affinity of this compound
This compound demonstrates high-affinity binding to the C5a receptor and potent inhibition of C5a-induced cellular responses. The following tables summarize the key quantitative data from various in vitro studies.
Table 1: Binding Affinity of this compound to Human C5aR
| Parameter | Value (nM) | Cell Type | Assay Type | Reference |
| Ki | 2.2 | Human Neutrophils | Radioligand Binding ([125I]-C5a) | [1][2][3][4] |
Table 2: Functional Inhibitory Potency of this compound
| Parameter (IC50) | Value (nM) | C5a-Induced Response | Cell Type | Reference |
| Intracellular Ca2+ Mobilization | 3.1 | Calcium Influx | Human Neutrophils | [1][2][3][4] |
| Chemotaxis | 2.7 | Cell Migration | Human Neutrophils | [1][2][3][4] |
| Reactive Oxygen Species (ROS) Generation | 1.6 | Oxidative Burst | Human Neutrophils | [1][2][3][4] |
| Intracellular Ca2+ Mobilization | 1.7 | Calcium Influx | Cynomolgus Monkey Neutrophils | [2] |
| Intracellular Ca2+ Mobilization | 3.2 | Calcium Influx | Gerbil Neutrophils | [2] |
This compound acts as a competitive antagonist, as evidenced by its ability to cause a rightward shift in the concentration-response curves for C5a-induced calcium mobilization without depressing the maximal response.[2][5] It is highly specific for the C5a receptor, showing no agonistic activity at concentrations up to 10 μM and not affecting calcium mobilization stimulated by other chemoattractants like fMLP, platelet-activating factor, or IL-8.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the binding and functional antagonism of this compound.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity (Ki) of this compound by measuring its ability to displace a radiolabeled ligand ([125I]-C5a) from the C5aR on human neutrophils.
Materials:
-
Isolated human neutrophils
-
[125I]-labeled C5a (Radioligand)
-
This compound (Test Compound)
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)
-
Wash Buffer (ice-cold)
-
96-well filter plates (e.g., glass fiber filters pre-soaked in 0.3% polyethyleneimine)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Cell Preparation: Isolate human neutrophils from fresh blood using a standard method like Ficoll-Paque density gradient centrifugation. Resuspend the purified neutrophils in binding buffer.
-
Assay Setup: In a 96-well filter plate, add the following to each well in sequence:
-
A defined amount of neutrophil cell membrane preparation.
-
Increasing concentrations of this compound.
-
A fixed concentration of [125I]-C5a.
-
For determining non-specific binding, a separate set of wells should contain a high concentration of unlabeled C5a.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.
-
Filtration and Washing: Terminate the incubation by rapid vacuum filtration through the filter plate. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Radioactivity Measurement: After drying the filters, add scintillation fluid to each well and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. The IC50 value (concentration of this compound that inhibits 50% of specific [125I]-C5a binding) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration ([Ca2+]i) induced by C5a.
Materials:
-
Human neutrophils
-
C5a
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
-
Fluorometric plate reader with automated injection capabilities
Procedure:
-
Cell Loading: Incubate isolated human neutrophils with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer. This allows the dye to enter the cells.
-
Washing: Wash the cells to remove excess extracellular dye.
-
Pre-incubation: Pre-incubate the dye-loaded cells with varying concentrations of this compound.
-
Stimulation and Measurement: Place the cell suspension in a 96-well plate. Use a fluorometric plate reader to measure the baseline fluorescence. Inject a sub-maximal concentration of C5a into the wells and immediately record the change in fluorescence intensity over time.
-
Data Analysis: The peak fluorescence intensity after C5a stimulation corresponds to the increase in [Ca2+]i. Plot the response against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.
Chemotaxis Assay
This assay assesses the effect of this compound on the directed migration of neutrophils towards a C5a gradient.
Materials:
-
Human neutrophils
-
C5a (chemoattractant)
-
This compound
-
Chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane
-
Assay medium (e.g., RPMI-1640)
-
Cell viability stain (e.g., Calcein-AM) or a method to quantify migrated cells
Procedure:
-
Chamber Setup: Add assay medium containing C5a to the lower wells of the chemotaxis chamber.
-
Cell Preparation: Pre-incubate isolated human neutrophils with different concentrations of this compound.
-
Cell Seeding: Place the microporous membrane over the lower wells and add the pre-incubated neutrophils to the upper wells.
-
Incubation: Incubate the chamber at 37°C in a humidified incubator for a period that allows for cell migration (e.g., 1-2 hours).
-
Quantification of Migration: After incubation, remove the non-migrated cells from the upper surface of the membrane. Quantify the number of cells that have migrated to the lower side of the membrane. This can be done by staining the migrated cells and counting them under a microscope or by using a fluorescence-based method after lysing the cells.
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the control (C5a alone). Determine the IC50 value from the dose-response curve.
C5aR Signaling Pathway and Mechanism of this compound Action
The C5a receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi family of G proteins.[6] Upon binding of C5a, C5aR activation triggers a cascade of intracellular signaling events that mediate pro-inflammatory responses. This compound, as a competitive antagonist, physically blocks the binding of C5a to C5aR, thereby preventing the initiation of these downstream signaling pathways.
Activation of C5aR leads to the dissociation of the G protein into its Gαi and Gβγ subunits. These subunits, in turn, activate several key signaling pathways:
-
Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is crucial for cell survival, proliferation, and migration.[7]
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: This includes the ERK1/2 cascade, which is involved in cell proliferation, differentiation, and inflammation.[6][7]
-
Phospholipase C (PLC) Pathway: Activation of PLC leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to the observed calcium mobilization.[6]
-
Rho Activation: This is involved in cytoskeletal rearrangements necessary for chemotaxis.[6]
By blocking C5a binding, this compound effectively inhibits these downstream signaling events, leading to the observed suppression of calcium mobilization, chemotaxis, and ROS generation.[1][2][8]
References
- 1. Mechanism of activation and biased signaling in complement receptor C5aR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Identification of a potent and orally active non-peptide C5a receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. C5a receptor - Wikipedia [en.wikipedia.org]
- 7. New developments in C5a receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of the optimal concentration and duration of C5aR antagonist application in an inflammatory model of human dental pulp cells - PMC [pmc.ncbi.nlm.nih.gov]
W-54011: A Technical Guide to its Impact on Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
W-54011 is a potent, orally active, non-peptide antagonist of the complement C5a receptor 1 (C5aR1).[1][2] As a key mediator of inflammation, the C5a-C5aR1 axis represents a critical target for therapeutic intervention in a host of inflammatory diseases. This technical guide provides an in-depth overview of the downstream signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.
Introduction to this compound and its Primary Target
The complement system, a cornerstone of innate immunity, can become dysregulated, leading to excessive inflammation and tissue damage. The anaphylatoxin C5a is one of the most potent inflammatory peptides generated during complement activation.[2] It exerts its effects primarily through the G protein-coupled receptor, C5aR1 (also known as CD88).
This compound, with the chemical name N-[(4-dimethylaminophenyl)methyl]-N-(4-isopropylphenyl)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-carboxamide hydrochloride, was identified through high-throughput screening as a selective C5aR1 antagonist.[2] It functions as a competitive and surmountable antagonist, meaning it directly competes with C5a for binding to C5aR1 and its inhibitory effect can be overcome by increasing concentrations of C5a.[3] This compound has demonstrated high affinity for its target and efficacy in various preclinical models of inflammation.
Quantitative Analysis of this compound Activity
The potency and selectivity of this compound have been quantified across a range of in vitro assays. The following tables summarize the key inhibitory and binding constants.
| Parameter | Species | Cell Type | Value | Reference |
| Ki | Human | Neutrophils | 2.2 nM | [1][2] |
| pA2 | Human | Monocyte-Derived Macrophages | 8.6 | [3] |
Table 1: Binding Affinity of this compound for C5aR1. This table presents the binding affinity of this compound to the C5a receptor 1.
| Assay | Species | Cell Type | IC50 Value | Reference |
| C5a-induced Intracellular Ca2+ Mobilization | Human | Neutrophils | 3.1 nM | [1][2] |
| C5a-induced Chemotaxis | Human | Neutrophils | 2.7 nM | [1][2] |
| C5a-induced Reactive Oxygen Species (ROS) Generation | Human | Neutrophils | 1.6 nM | [1][2] |
| C5a-induced Intracellular Ca2+ Mobilization | Cynomolgus Monkey | Neutrophils | 1.7 nM | [1] |
| C5a-induced Intracellular Ca2+ Mobilization | Gerbil | Neutrophils | 3.2 nM | [1] |
Table 2: In Vitro Inhibitory Activity of this compound. This table summarizes the in vitro inhibitory concentrations of this compound on various C5a-induced cellular responses.
Core Downstream Signaling Pathways Affected by this compound
By blocking the interaction of C5a with C5aR1, this compound effectively attenuates a cascade of downstream signaling events that are crucial for the inflammatory response.
Inhibition of G-Protein Signaling and Intracellular Calcium Mobilization
C5aR1 is a classic G protein-coupled receptor (GPCR). Upon C5a binding, it activates heterotrimeric G proteins, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, a critical event for many neutrophil functions. This compound competitively inhibits C5a binding, thereby preventing G protein activation and the subsequent rise in intracellular Ca2+.[1][2]
Attenuation of MAPK and NF-κB Signaling Pathways
The activation of C5aR1 also triggers the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways, which are central to the production of pro-inflammatory cytokines. Studies have shown that C5aR blockade by this compound can suppress the phosphorylation of p38 MAPK.[4] This, in turn, can modulate the activity of downstream transcription factors.
Furthermore, in inflammatory conditions such as periodontitis, this compound treatment has been shown to suppress the expression of inflammatory mediators like TNF-α and IL-6, which are known to be regulated by the NF-κB pathway.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of a potent and orally active non-peptide C5a receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Complement C5a receptor antagonist in the treatment of experimental periodontitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide on W-54011 and its Role in Blocking Neutrophil Chemotaxis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of W-54011, a potent and orally active non-peptide antagonist of the C5a receptor. It details the compound's mechanism of action in inhibiting neutrophil chemotaxis, presents its quantitative efficacy, outlines relevant experimental protocols, and visualizes the complex biological pathways and workflows involved.
Introduction: Neutrophil Chemotaxis and the C5a/C5aR Axis
Neutrophils are the most abundant type of white blood cell and serve as the first line of defense in the innate immune system. Their rapid recruitment to sites of inflammation or infection is a critical process known as chemotaxis, which is the directed migration of cells along a chemical gradient.[1] This process is orchestrated by a variety of chemoattractants, including N-formylated peptides, lipids, and chemokines.[1]
Among the most powerful of these chemoattractants is the complement anaphylatoxin C5a.[2] Generated during complement system activation, C5a exerts its pro-inflammatory effects by binding to two distinct G protein-coupled receptors (GPCRs) on the surface of neutrophils: C5a Receptor 1 (C5aR1, also known as CD88) and C5a Receptor 2 (C5aR2, also known as GPR77).[3]
-
C5aR1 (CD88): This is the classical C5a receptor. Its activation leads to robust G protein-dependent signaling, triggering a cascade of intracellular events that promote chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[3][4]
-
C5aR2 (GPR77): The role of C5aR2 is more complex and has been a subject of debate, with both pro- and anti-inflammatory functions reported.[5] Unlike C5aR1, it does not typically signal through G proteins but can modulate immune responses by recruiting β-arrestins.[5] Some studies suggest it can act as a decoy receptor, internalizing and degrading C5a to dampen inflammation, while other evidence points to its active role in pro-inflammatory signaling, sometimes in concert with C5aR1.[5][6]
This compound has been identified as a high-affinity antagonist for the C5a receptor, making it a valuable chemical probe for dissecting the C5a/C5aR signaling axis and a potential therapeutic agent for C5a-mediated inflammatory diseases.[2]
Mechanism of Action of this compound
This compound functions as a competitive antagonist, blocking the binding of C5a to its receptor on human neutrophils.[2][7] This inhibition prevents the downstream signaling events that are essential for chemotactic migration. The primary mechanism involves the direct blockade of C5aR1, thereby inhibiting C5a-induced intracellular calcium mobilization, actin polymerization, and ultimately, cell movement.[2][4][7] While most literature describes this compound as a "C5a receptor antagonist" without always distinguishing between C5aR1 and C5aR2, its functional effect of inhibiting canonical C5a responses like chemotaxis and ROS production points strongly to the blockade of the C5aR1 pathway.[7][8]
The following diagram illustrates the signaling pathways activated by C5a and the point of intervention for this compound.
References
- 1. Neutrophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a potent and orally active non-peptide C5a receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The complement receptor C5aR2 regulates neutrophil activation and function contributing to neutrophil-driven epidermolysis bullosa acquisita - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Complement C5a-induced changes in neutrophil morphology during inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scientificarchives.com [scientificarchives.com]
- 6. The Controversial C5a Receptor C5aR2: Its Role in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medkoo.com [medkoo.com]
W-54011: A Technical Guide to its Inhibition of Intracellular Calcium Mobilization
For Researchers, Scientists, and Drug Development Professionals
Abstract
W-54011 is a potent, orally active, and selective non-peptide antagonist of the C5a receptor (C5aR1, CD88).[1][2][3] The complement anaphylatoxin C5a is a powerful chemoattractant and inflammatory mediator, and its receptor, C5aR1, is a G protein-coupled receptor (GPCR) that plays a pivotal role in a variety of inflammatory diseases.[3][4] A key signaling event following C5aR1 activation is the mobilization of intracellular calcium ([Ca2+]i), which triggers a cascade of downstream cellular responses in immune cells such as neutrophils, including chemotaxis, generation of reactive oxygen species (ROS), and degranulation.[1][2][3] this compound exerts its inhibitory effects by competitively blocking the binding of C5a to C5aR1, thereby attenuating these calcium-dependent pro-inflammatory processes.[1][3] This technical guide provides an in-depth overview of this compound, with a focus on its mechanism of action in inhibiting intracellular calcium mobilization, detailed experimental protocols for assessing its activity, and a summary of its quantitative inhibitory data.
Mechanism of Action: Inhibition of C5a-Mediated Intracellular Calcium Mobilization
This compound functions as a competitive antagonist at the C5a receptor.[1][3] In studies with human neutrophils, this compound was shown to shift the concentration-response curves to C5a to the right without depressing the maximal response, which is characteristic of a full antagonist.[1][3] Importantly, this compound does not exhibit any agonistic activity on its own at concentrations up to 10 μM.[1][3]
The binding of C5a to its G protein-coupled receptor, C5aR1, on the surface of neutrophils initiates a signaling cascade that leads to a rapid and transient increase in intracellular calcium concentration. This process is primarily mediated through the activation of the Gαq subunit of the heterotrimeric G protein. Activated Gαq, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER), a major intracellular calcium store. This binding triggers the opening of IP3-gated calcium channels, leading to the release of stored Ca2+ into the cytoplasm.
This compound, by blocking the initial binding of C5a to C5aR1, prevents the activation of this entire signaling pathway, thereby inhibiting the mobilization of intracellular calcium and the subsequent cellular responses.
Signaling Pathway of C5a-Induced Calcium Mobilization
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in various functional assays using human neutrophils. The data clearly demonstrates its high potency and selectivity for the C5a receptor.
| Parameter | Assay | Value | Reference |
| Ki | 125I-labeled C5a binding to human neutrophils | 2.2 nM | [1][2][3] |
| IC50 | C5a-induced intracellular Ca2+ mobilization | 3.1 nM | [1][2][3] |
| IC50 | C5a-induced chemotaxis | 2.7 nM | [1][2][3] |
| IC50 | C5a-induced generation of reactive oxygen species (ROS) | 1.6 nM | [1][2][3] |
Species Selectivity of this compound (IC50 for C5a-induced Ca2+ mobilization)
| Species | IC50 | Reference |
| Human | 3.1 nM | [1][3] |
| Cynomolgus Monkey | 1.7 nM | [1] |
| Gerbil | 3.2 nM | [1] |
| Mouse | Inactive | [3] |
| Rat | Inactive | [3] |
| Guinea Pig | Inactive | [3] |
| Rabbit | Inactive | [3] |
| Dog | Inactive | [3] |
Specificity of this compound
This compound demonstrates high specificity for the C5a receptor. At concentrations up to 10 μM, it does not inhibit Ca2+ mobilization stimulated by sub-maximally effective concentrations of:
-
fMLP (1 nM)
-
Platelet-activating factor (0.3 nM)
-
Interleukin-8 (IL-8) (0.1 nM)[1]
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's inhibitory activity.
Intracellular Calcium Mobilization Assay
This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by an agonist like C5a.
I. Materials and Reagents:
-
Human neutrophils isolated from healthy donors.
-
Recombinant human C5a.
-
This compound.
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.
-
Fluo-3 AM or Fura-2 AM (calcium-sensitive fluorescent dyes).
-
Pluronic F-127.
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader with kinetic reading capabilities and excitation/emission filters appropriate for the chosen dye (e.g., 485/520 nm for Fluo-3).
II. Experimental Workflow:
III. Step-by-Step Protocol:
-
Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood of healthy donors using standard methods such as Dextran sedimentation followed by Ficoll-Paque density gradient centrifugation.
-
Cell Loading with Fluorescent Dye:
-
Resuspend the isolated neutrophils in HBSS.
-
Load the cells with Fluo-3 AM (typically 2-5 µM) in the presence of a small amount of Pluronic F-127 to aid in dye solubilization.
-
Incubate for 30-45 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS containing probenecid (to prevent dye leakage) to remove extracellular dye.
-
Resuspend the cells in HBSS with probenecid to the desired concentration (e.g., 1-2 x 106 cells/mL).
-
-
Assay Procedure:
-
Pipette the cell suspension into the wells of a 96-well black, clear-bottom plate.
-
Add varying concentrations of this compound (or vehicle control) to the wells and pre-incubate for 10-15 minutes at 37°C.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period (e.g., 15-30 seconds).
-
Using the plate reader's injection system, add a pre-determined concentration of C5a (typically a concentration that elicits a sub-maximal response, e.g., EC80) to the wells.
-
Immediately begin kinetic measurement of fluorescence intensity for 2-5 minutes.
-
-
Data Analysis:
-
The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.
-
Calculate the peak fluorescence response for each well.
-
Determine the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Chemotaxis Assay
This assay assesses the ability of this compound to inhibit the directed migration of neutrophils towards a chemoattractant gradient of C5a.
I. Materials and Reagents:
-
Human neutrophils.
-
Recombinant human C5a.
-
This compound.
-
Assay medium (e.g., RPMI with 0.5% BSA).
-
Boyden chamber or similar transwell inserts with a 3-5 µm pore size membrane.
-
Cell viability/quantification reagent (e.g., Calcein AM or a kit to measure ATP).
-
Fluorescence or luminescence plate reader.
II. Experimental Workflow:
III. Step-by-Step Protocol:
-
Cell Preparation: Isolate human neutrophils as described previously and resuspend them in assay medium.
-
Assay Setup:
-
In the lower wells of the Boyden chamber plate, add assay medium containing C5a at a concentration known to induce optimal chemotaxis. Also include wells with medium alone (negative control).
-
In a separate tube, pre-incubate the neutrophil suspension with various concentrations of this compound (or vehicle control) for 15-30 minutes at 37°C.
-
Carefully place the transwell inserts into the wells of the Boyden chamber plate.
-
Add the pre-treated neutrophil suspension to the upper chamber of the transwell inserts.
-
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 1-2 hours to allow for neutrophil migration.
-
Quantification of Migrated Cells:
-
After incubation, remove the transwell inserts.
-
Quantify the number of cells that have migrated into the lower chamber. This can be done by lysing the cells and measuring ATP content using a luminescent assay, or by pre-labeling the cells with a fluorescent dye like Calcein AM and measuring the fluorescence in the lower chamber.
-
-
Data Analysis:
-
Subtract the background signal from the negative control wells.
-
Calculate the percentage of inhibition of chemotaxis for each concentration of this compound.
-
Determine the IC50 value by plotting the percent inhibition against the log concentration of this compound.
-
Reactive Oxygen Species (ROS) Generation Assay
This assay measures the production of ROS (the "oxidative burst") by neutrophils in response to C5a and the inhibitory effect of this compound.
I. Materials and Reagents:
-
Human neutrophils.
-
Recombinant human C5a.
-
This compound.
-
HBSS or similar buffer.
-
ROS detection probe (e.g., Dihydrorhodamine 123 (DHR 123) or Luminol).
-
Phorbol 12-myristate 13-acetate (PMA) as a positive control.
-
Fluorescence plate reader or flow cytometer (for DHR 123) or a luminometer (for Luminol).
II. Experimental Workflow:
III. Step-by-Step Protocol (using DHR 123 and a plate reader):
-
Cell Preparation: Isolate human neutrophils and resuspend them in HBSS.
-
Assay Procedure:
-
Pipette the neutrophil suspension into the wells of a 96-well plate.
-
Add varying concentrations of this compound (or vehicle control) and pre-incubate for 10-15 minutes at 37°C.
-
Add the DHR 123 probe to the wells. DHR 123 is non-fluorescent but is oxidized to the fluorescent rhodamine 123 by ROS.
-
Place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Add C5a (or PMA for a positive control) to the wells.
-
Immediately begin kinetic measurement of fluorescence intensity for 30-60 minutes.
-
-
Data Analysis:
-
The rate of increase in fluorescence is proportional to the rate of ROS production.
-
Calculate the rate of ROS production (e.g., the slope of the kinetic curve) for each condition.
-
Determine the percentage of inhibition for each concentration of this compound.
-
Calculate the IC50 value by plotting the percent inhibition against the log concentration of this compound.
-
Conclusion
This compound is a highly potent and selective antagonist of the C5a receptor. Its mechanism of action involves the direct competitive inhibition of C5a binding to C5aR1, which effectively blocks the downstream signaling cascade leading to intracellular calcium mobilization. This, in turn, prevents a range of pro-inflammatory cellular responses in neutrophils. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working on C5aR1 as a therapeutic target for inflammatory diseases. The high potency, oral activity, and selectivity profile of this compound make it a significant tool for further investigation into the role of the C5a-C5aR1 axis in health and disease.
References
- 1. Measuring ROS production by neutrophils using DCFH-DA probe and flow Cytometry [protocols.io]
- 2. criver.com [criver.com]
- 3. G Protein-Coupled Receptors (GPCRs)-Mediated Calcium Signaling in Ovarian Cancer: Focus on GPCRs activated by Neurotransmitters and Inflammation-Associated Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of Oxidative Burst in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
W-54011: A Comprehensive Technical Guide on Species Selectivity and Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
W-54011 is a potent, orally active, non-peptide antagonist of the C5a receptor (C5aR1, CD88)[1][2][3][4][5]. As a key mediator of inflammation, the C5a-C5aR1 axis represents a critical target for therapeutic intervention in a variety of inflammatory diseases[1][6]. This compound inhibits the binding of the anaphylatoxin C5a to its receptor, thereby blocking downstream signaling events such as intracellular calcium mobilization, chemotaxis, and the generation of reactive oxygen species in neutrophils[1][2][3]. This technical guide provides an in-depth analysis of the species selectivity and cross-reactivity of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant biological pathways and workflows.
Core Mechanism of Action
This compound functions as a competitive antagonist of the C5aR1[7]. It effectively blocks the binding of 125I-labeled C5a to human neutrophils with a high affinity, exhibiting a Ki value of 2.2 nM[1][2][3][4]. Studies have shown that this compound does not possess any agonistic activity, even at concentrations up to 10 µM[1][2]. Instead, it causes a rightward shift in the concentration-response curves for C5a-induced cellular responses without diminishing the maximal response, a characteristic feature of competitive antagonism[1][2][7].
C5aR1 Signaling Pathway
The binding of C5a to its G protein-coupled receptor, C5aR1, initiates a signaling cascade that is central to the inflammatory response. This compound effectively inhibits these downstream effects.
Quantitative Data on Species Selectivity and Cross-Reactivity
A significant characteristic of this compound is its marked species selectivity. While highly potent in humans and some other species, it is largely inactive in several common laboratory animal models.
Table 1: In Vitro Inhibitory Activity of this compound in Human Neutrophils
| Assay Type | Parameter | Value (nM) |
| Radioligand Binding | Ki | 2.2[1][2][3][4] |
| Intracellular Ca²⁺ Mobilization | IC50 | 3.1[1][2][3] |
| Chemotaxis | IC50 | 2.7[1][2][3] |
| Reactive Oxygen Species (ROS) Generation | IC50 | 1.6[1][2][3] |
Table 2: Species Selectivity of this compound in C5a-Induced Intracellular Ca²⁺ Mobilization in Neutrophils
| Species | Activity | IC50 (nM) |
| Human | Active | 3.1[1][2][3] |
| Cynomolgus Monkey | Active | 1.7[2] |
| Gerbil | Active | 3.2[2] |
| Mouse | Inactive | - |
| Rat | Inactive | - |
| Guinea Pig | Inactive | - |
| Rabbit | Inactive | - |
| Dog | Inactive | - |
Data compiled from multiple sources indicating consistent findings on species selectivity.[1][2][4]
Cross-Reactivity Profile
This compound demonstrates high specificity for the C5a receptor. At concentrations up to 10 µM, it does not inhibit calcium mobilization stimulated by other chemoattractants such as fMLP (1 nM), platelet-activating factor (0.3 nM), and IL-8 (0.1 nM), indicating a lack of cross-reactivity with their respective receptors[2].
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human C5a receptor.
Methodology:
-
Membrane Preparation: Neutrophils are isolated from human blood. Cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing C5aR1.
-
Binding Reaction: A constant concentration of 125I-labeled C5a is incubated with the neutrophil membrane preparations in a suitable buffer.
-
Competition: Increasing concentrations of unlabeled this compound are added to the reaction to compete with the radioligand for binding to C5aR1.
-
Incubation: The reaction mixtures are incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a gamma counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
Objective: To measure the inhibitory effect of this compound on C5a-induced intracellular calcium release.
Methodology:
-
Cell Preparation: Human neutrophils are isolated and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Pre-incubation: The dye-loaded cells are pre-incubated with varying concentrations of this compound.
-
Stimulation: The cells are then stimulated with a sub-maximal concentration of C5a.
-
Measurement: The change in intracellular calcium concentration is measured by monitoring the fluorescence of the calcium-sensitive dye using a fluorometer.
-
Data Analysis: The IC50 value is calculated as the concentration of this compound that causes a 50% reduction in the C5a-induced calcium response.
Neutrophil Chemotaxis Assay
Objective: To assess the effect of this compound on the directed migration of neutrophils towards a C5a gradient.
Methodology:
-
Assay Setup: A Boyden chamber or a similar transwell system with a porous membrane is used.
-
Chemoattractant: A solution containing C5a is placed in the lower chamber of the apparatus.
-
Cell Treatment: Isolated human neutrophils are pre-incubated with different concentrations of this compound and then placed in the upper chamber.
-
Migration: The chamber is incubated to allow the neutrophils to migrate through the pores of the membrane towards the C5a gradient.
-
Quantification: The number of neutrophils that have migrated to the lower chamber is quantified, typically by cell counting or using a fluorescent dye.
-
Data Analysis: The IC50 value is determined as the concentration of this compound that inhibits neutrophil migration by 50%.
Conclusion
This compound is a highly potent and specific antagonist of the human C5a receptor. Its distinct species selectivity profile, with potent activity in humans, cynomolgus monkeys, and gerbils, but not in other common preclinical species, is a critical consideration for its translational development. The data and protocols presented in this guide offer a comprehensive resource for researchers working with this compound and other C5aR1 antagonists, facilitating a deeper understanding of its pharmacological properties and guiding future research in the field of complement-mediated diseases.
References
W-54011: A Technical Guide to its Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the anti-inflammatory properties of W-54011, a potent and orally active non-peptide antagonist of the complement C5a receptor 1 (C5aR1). By competitively inhibiting the binding of the pro-inflammatory anaphylatoxin C5a to its receptor, this compound effectively blocks a key cascade in the inflammatory response. This document summarizes the mechanism of action, quantitative efficacy data, and relevant experimental methodologies based on publicly available preclinical research.
Introduction: Targeting the C5a-C5aR1 Axis
The complement system is a critical component of the innate immune system. Upon activation, it generates the potent inflammatory mediator, C5a. C5a exerts its effects by binding to the G protein-coupled receptor C5aR1 (also known as CD88), which is expressed on various immune cells, including neutrophils, macrophages, and monocytes[1][2]. This interaction triggers a cascade of pro-inflammatory events, such as intracellular calcium mobilization, chemotaxis (immune cell migration), and the generation of reactive oxygen species (ROS)[3][4]. Dysregulation of the C5a-C5aR1 axis is implicated in the pathogenesis of numerous inflammatory diseases, making it a compelling therapeutic target[5][6].
This compound is a small molecule antagonist designed to specifically block this interaction, thereby mitigating C5a-mediated inflammation[4]. Its potential as a therapeutic agent has been explored in various preclinical models of inflammation[7][8].
Mechanism of Action
This compound functions as a competitive antagonist at the C5aR1. It binds to the receptor, preventing the binding of the endogenous ligand C5a without initiating a downstream signal (i.e., it shows no agonistic activity)[3][4]. This blockade inhibits the G-protein signaling cascade, which would otherwise lead to the activation of pathways such as MAPK and NF-κB, culminating in the release of pro-inflammatory mediators and recruitment of immune cells[9].
Quantitative Data: In Vitro Efficacy
This compound has demonstrated high affinity and potent inhibitory activity in various in vitro assays using human neutrophils. The following tables summarize the key quantitative findings from preclinical studies.
Table 1: Receptor Binding Affinity of this compound
| Parameter | Cell Type | Value | Reference |
|---|
| Ki | Human Neutrophils | 2.2 nM |[3][4][10][11] |
Table 2: Functional Inhibitory Activity of this compound
| C5a-Induced Response | Cell Type | IC50 Value | Reference |
|---|---|---|---|
| Intracellular Ca²⁺ Mobilization | Human Neutrophils | 3.1 nM | [3][4][11] |
| Chemotaxis | Human Neutrophils | 2.7 nM | [3][4][11] |
| Reactive Oxygen Species (ROS) Generation | Human Neutrophils | 1.6 nM |[3][4][11] |
Studies have also highlighted that the inhibitory potency of this compound is dependent on the concentration of the agonist, C5a, which is characteristic of a competitive antagonist[12][13].
Quantitative Data: In Vivo and Species Selectivity
The efficacy of this compound has been evaluated in animal models, where it has shown dose-dependent activity. Notably, the compound exhibits species selectivity.
Table 3: In Vivo Efficacy of this compound
| Animal Model | Effect | Dosing | Reference |
|---|
| Gerbils | Dose-dependent inhibition of C5a-induced neutropenia | 3-30 mg/kg (oral) |[4] |
Table 4: Species Selectivity of this compound (IC50 for Ca²⁺ Mobilization)
| Species | Activity | IC50 Value | Reference |
|---|---|---|---|
| Human | Active | 3.1 nM | [3][4] |
| Cynomolgus Monkey | Active | 1.7 nM | [3] |
| Gerbil | Active | 3.2 nM | [3] |
| Mouse, Rat, Guinea Pig, Rabbit, Dog | Inactive | - |[4] |
Experimental Protocols and Methodologies
The following sections describe the general methodologies used to obtain the quantitative data presented. Note: These are summaries of experimental approaches as described in the cited literature and not exhaustive, step-by-step protocols.
-
Receptor Binding Assay:
-
Objective: To determine the binding affinity (Ki) of this compound for the C5aR1.
-
Methodology: Human neutrophils are incubated with a fixed concentration of radiolabeled C5a (125I-C5a) and varying concentrations of this compound. The ability of this compound to displace the radiolabeled C5a from the receptor is measured by quantifying radioactivity. The Ki value is then calculated from the IC50 of displacement using the Cheng-Prusoff equation[4].
-
-
Intracellular Calcium (Ca²⁺) Mobilization Assay:
-
Objective: To measure the inhibition of C5a-induced calcium release.
-
Methodology: Neutrophils are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). The cells are pre-incubated with varying concentrations of this compound before being stimulated with C5a. The change in intracellular calcium concentration is measured by monitoring the fluorescence signal. The IC50 is the concentration of this compound that inhibits 50% of the maximum calcium response induced by C5a[4].
-
-
Chemotaxis Assay:
-
Objective: To assess the inhibition of C5a-directed cell migration.
-
Methodology: A Boyden chamber or similar system is used, with a porous membrane separating two compartments. Neutrophils, pre-treated with different concentrations of this compound, are placed in the upper chamber. C5a is placed in the lower chamber as a chemoattractant. After an incubation period, the number of cells that have migrated through the membrane to the lower chamber is quantified. The IC50 is the concentration of this compound that reduces C5a-induced migration by 50%[4].
-
-
Reactive Oxygen Species (ROS) Generation Assay:
-
Objective: To measure the inhibition of the C5a-induced oxidative burst.
-
Methodology: Neutrophils are pre-incubated with this compound and then stimulated with C5a in the presence of a chemiluminescent probe like luminol. The production of ROS (specifically superoxide (B77818) species) is quantified by measuring the light emission. The IC50 represents the concentration of this compound that inhibits 50% of the ROS production[4].
-
-
C5a-induced Neutropenia Model:
-
Objective: To evaluate the oral efficacy of this compound in a live animal model.
-
Methodology: This model relies on the phenomenon that intravenous injection of C5a causes a rapid, transient disappearance of neutrophils from circulation due to their activation and adhesion to the endothelium.
-
Animal Model: Male Mongolian gerbils are used.
-
Drug Administration: this compound is administered orally at varying doses (e.g., 3-30 mg/kg).
-
Induction of Neutropenia: After a set period (e.g., 4 hours) to allow for drug absorption, recombinant human C5a (rhC5a) is injected intravenously to induce neutropenia.
-
Measurement: Blood samples are taken shortly after C5a injection, and the number of circulating neutrophils is counted.
-
Analysis: The ability of this compound to prevent the C5a-induced drop in neutrophil count is measured and compared to vehicle-treated controls to determine dose-dependent efficacy[4].
-
-
Conclusion
This compound is a high-affinity C5aR1 antagonist with potent inhibitory effects on key neutrophil functions in vitro, including chemotaxis, calcium mobilization, and ROS production. It has demonstrated oral activity in a relevant in vivo pharmacodynamic model, although it exhibits significant species selectivity, which is a critical consideration for preclinical model selection. The data collectively underscore the potential of targeting the C5a-C5aR1 axis with small molecule antagonists like this compound for the treatment of C5a-mediated inflammatory diseases. Further investigation is required to translate these preclinical findings into clinical applications.
References
- 1. C5a/C5aR1 Pathway Is Critical for the Pathogenesis of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The role of C5a-C5aR1 axis in bone pathophysiology: A mini-review [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification of a potent and orally active non-peptide C5a receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulation of C5a–C5aR1 signaling alters the dynamics of AD progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of the optimal concentration and duration of C5aR antagonist application in an inflammatory model of human dental pulp cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound | Complement System | ROS | TargetMol [targetmol.com]
- 11. rndsystems.com [rndsystems.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
W-54011: A Technical Guide for Studying Complement System Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement system is a critical component of the innate immune response, playing a vital role in host defense against pathogens and in the inflammatory process. However, dysregulation of the complement cascade is implicated in the pathophysiology of a wide range of inflammatory and autoimmune diseases. A key mediator in this cascade is the anaphylatoxin C5a, which exerts its potent pro-inflammatory effects through its interaction with the C5a receptor 1 (C5aR1, also known as CD88), a G protein-coupled receptor (GPCR). The C5a-C5aR1 axis represents a prime therapeutic target for mitigating inflammation. W-54011 is a potent, orally active, non-peptide small molecule antagonist of C5aR1. This technical guide provides an in-depth overview of this compound, its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its characterization, serving as a comprehensive resource for researchers studying complement-mediated inflammation.
Mechanism of Action
This compound functions as a competitive antagonist at the C5aR1. It binds to the receptor, thereby preventing the binding of C5a and subsequent receptor activation and downstream signaling. This blockade inhibits a range of C5a-mediated cellular responses in immune cells, particularly neutrophils, including intracellular calcium mobilization, chemotaxis, and the generation of reactive oxygen species (ROS).[1][2][3] Studies have shown that this compound is a full antagonist, as it shifts the concentration-response curve of C5a to the right without depressing the maximal response, and it does not exhibit agonistic activity at concentrations up to 10 μM.[1] Furthermore, this compound demonstrates high specificity for C5aR1, as it does not affect calcium mobilization stimulated by other chemoattractants such as fMLP, platelet-activating factor, or IL-8.[1]
Complement Activation and this compound Inhibition Pathway
Quantitative Data
The potency and efficacy of this compound have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Activity of this compound in Human Neutrophils
| Parameter | Value (nM) | Assay | Reference |
| Kᵢ | 2.2 | ¹²⁵I-labeled C5a binding | [1][2][3] |
| IC₅₀ | 3.1 | C5a-induced Ca²⁺ mobilization | [1][2][3] |
| IC₅₀ | 2.7 | C5a-induced chemotaxis | [1][2][3] |
| IC₅₀ | 1.6 | C5a-induced ROS generation | [1][2][3] |
Table 2: Species Selectivity of this compound (IC₅₀ for C5a-induced Ca²⁺ mobilization)
| Species | IC₅₀ (nM) | Reference |
| Human | 3.1 | [1] |
| Cynomolgus Monkey | 1.7 | [1] |
| Gerbil | 3.2 | [1] |
| Mouse | Inactive | [1] |
| Rat | Inactive | [1] |
| Guinea Pig | Inactive | [1] |
| Rabbit | Inactive | [1] |
| Dog | Inactive | [1] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Effect | Dosing | Reference |
| Gerbil | Dose-dependent inhibition of C5a-induced neutropenia | 3-30 mg/kg (oral) | [1][3] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of C5aR1 antagonists. The following sections provide protocols for key experiments used to characterize this compound.
Radioligand Binding Assay
This assay determines the binding affinity (Kᵢ) of this compound for the C5aR1.
Materials:
-
Human neutrophils
-
¹²⁵I-labeled human C5a
-
This compound
-
Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 0.5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid
-
Gamma counter
Protocol:
-
Isolate human neutrophils from fresh human blood.
-
Prepare a suspension of neutrophils in binding buffer.
-
In a 96-well plate, add a fixed concentration of ¹²⁵I-labeled C5a.
-
Add varying concentrations of this compound or vehicle control.
-
Initiate the binding reaction by adding the neutrophil suspension.
-
Incubate for a defined period (e.g., 60 minutes) at 4°C to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the bound radioactivity using a gamma counter.
-
Determine non-specific binding in the presence of a high concentration of unlabeled C5a.
-
Calculate the specific binding and determine the Kᵢ value using competitive binding analysis software.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit C5a-induced increases in intracellular calcium.
Materials:
-
Human neutrophils
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
This compound
-
Recombinant human C5a
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
-
Fluorescence plate reader with an injection system
Protocol:
-
Isolate human neutrophils.
-
Load the neutrophils with a calcium-sensitive fluorescent dye according to the manufacturer's instructions (e.g., incubate with Fura-2 AM for 30-60 minutes at 37°C).
-
Wash the cells to remove extracellular dye.
-
Resuspend the cells in assay buffer and plate them in a 96-well plate.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle control for a defined period (e.g., 15 minutes) at 37°C.
-
Measure the baseline fluorescence.
-
Inject a sub-maximal concentration of C5a to stimulate the cells.
-
Immediately record the change in fluorescence over time.
-
Calculate the inhibition of the C5a-induced calcium response by this compound and determine the IC₅₀ value.
Chemotaxis Assay
This assay assesses the ability of this compound to block the migration of neutrophils towards a C5a gradient.
Materials:
-
Human neutrophils
-
This compound
-
Recombinant human C5a
-
Chemotaxis chamber (e.g., Boyden chamber or transwell inserts)
-
Assay medium (e.g., RPMI with 0.1% BSA)
-
Microscope
Protocol:
-
Isolate human neutrophils.
-
Pre-incubate the neutrophils with varying concentrations of this compound or vehicle control.
-
Place a solution of C5a in the lower chamber of the chemotaxis device.
-
Place the pre-incubated neutrophil suspension in the upper chamber, separated from the lower chamber by a microporous membrane.
-
Incubate the chamber at 37°C in a 5% CO₂ incubator for a defined period (e.g., 60-90 minutes) to allow for cell migration.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several fields of view using a microscope.
-
Calculate the percentage of inhibition of chemotaxis by this compound and determine the IC₅₀ value.
Reactive Oxygen Species (ROS) Generation Assay
This assay measures the inhibitory effect of this compound on C5a-induced oxidative burst in neutrophils.
Materials:
-
Human neutrophils
-
This compound
-
Recombinant human C5a
-
ROS-sensitive probe (e.g., Dihydrorhodamine 123 or Luminol)
-
Assay buffer
-
Plate reader capable of measuring fluorescence or luminescence
Protocol:
-
Isolate human neutrophils.
-
Pre-incubate the neutrophils with varying concentrations of this compound or vehicle control.
-
Add the ROS-sensitive probe to the cell suspension.
-
Stimulate the cells with C5a.
-
Immediately measure the change in fluorescence or luminescence over time.
-
Calculate the rate of ROS production and the inhibition by this compound to determine the IC₅₀ value.
In Vivo C5a-Induced Neutropenia Model
This model assesses the in vivo efficacy of this compound in a relevant animal species.
Materials:
-
Male Mongolian gerbils
-
This compound
-
Recombinant gerbil or human C5a
-
Vehicle for oral administration
-
Anesthetic
-
Blood collection supplies
-
Hematology analyzer
Protocol:
-
Fast the gerbils overnight.
-
Administer this compound (e.g., 3, 10, 30 mg/kg) or vehicle orally.
-
After a defined period (e.g., 4 hours), administer C5a intravenously to induce transient neutropenia.
-
Collect blood samples at baseline (before C5a) and at various time points after C5a administration (e.g., 5, 15, 30, 60 minutes).
-
Perform complete blood counts to determine the number of circulating neutrophils.
-
Calculate the percentage change in neutrophil count relative to baseline.
-
Determine the dose-dependent inhibition of C5a-induced neutropenia by this compound.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the C5a-C5aR1 axis in complement-mediated inflammation. Its high potency, specificity, and oral bioavailability make it a suitable candidate for preclinical studies. The data and protocols presented in this guide offer a comprehensive framework for researchers and drug development professionals to effectively utilize this compound in their studies of the complement system and its role in disease. Although this compound development was discontinued, the information and methodologies associated with its characterization remain highly relevant for the evaluation of new C5aR1 antagonists.
References
- 1. Complement C5a induces the generation of neutrophil extracellular traps by inhibiting mitochondrial STAT3 to promote the development of arterial thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of a potent and orally active non-peptide C5a receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: W-54011 for In Vitro Neutrophil Activation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophils are the most abundant type of white blood cell and serve as the first line of defense in the innate immune system. Their activation is a critical process in the inflammatory response, involving chemotaxis, degranulation, and the production of reactive oxygen species (ROS). The complement component 5a (C5a) is a potent pro-inflammatory mediator that activates neutrophils by binding to its G protein-coupled receptor, C5aR (CD88). The C5a-C5aR signaling axis is implicated in the pathogenesis of numerous inflammatory diseases, making it a key target for therapeutic intervention.
W-54011 is a potent and selective non-peptide antagonist of the human C5a receptor.[1] It competitively inhibits the binding of C5a to C5aR, thereby blocking downstream signaling and subsequent neutrophil activation.[1] These application notes provide detailed protocols for utilizing this compound as a tool to study C5a-induced neutrophil activation in vitro. The assays described herein—chemotaxis, calcium mobilization, and degranulation—are fundamental for characterizing the efficacy and mechanism of action of C5aR antagonists in drug development.
This compound: A Selective C5a Receptor Antagonist
This compound exhibits high affinity for the human C5a receptor, with a Ki value of 2.2 nM for inhibiting the binding of 125I-labeled C5a to human neutrophils.[1] Its antagonistic activity is demonstrated by its ability to inhibit various C5a-induced neutrophil functions with high potency. Notably, this compound is highly specific for the C5a receptor and does not show agonistic activity at concentrations up to 10 µM.[1]
Summary of this compound In Vitro Activity:
| Parameter | Cell Type | Assay | IC50 / Ki Value |
| Ki | Human Neutrophils | 125I-C5a Binding | 2.2 nM[1] |
| IC50 | Human Neutrophils | C5a-induced Calcium Mobilization | 3.1 nM[1][2] |
| IC50 | Human Neutrophils | C5a-induced Chemotaxis | 2.7 nM[1][2] |
| IC50 | Human Neutrophils | C5a-induced ROS Generation | 1.6 nM[1][2] |
C5a-C5aR Signaling Pathway in Neutrophils
The binding of C5a to its receptor (C5aR1) on neutrophils initiates a signaling cascade that leads to cellular activation. This process is crucial for the recruitment of neutrophils to sites of inflammation and their subsequent effector functions. This compound acts by blocking the initial ligand-receptor interaction, thereby inhibiting all downstream signaling events.
Experimental Protocols
The following protocols provide a framework for conducting in vitro neutrophil activation assays to evaluate the inhibitory effects of this compound.
Isolation of Human Neutrophils from Peripheral Blood
This protocol describes a standard method for isolating human neutrophils from whole blood using density gradient centrifugation. This method typically yields a neutrophil population with >95% purity and viability.
Materials:
-
Anticoagulated (e.g., with EDTA, citrate, or heparin) whole human blood
-
Density gradient medium (e.g., Ficoll-Paque™, Histopaque®)
-
Dextran solution
-
Red Blood Cell (RBC) Lysis Buffer
-
Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
Phosphate Buffered Saline (PBS)
-
Fetal Bovine Serum (FBS)
-
Trypan Blue solution
-
Conical tubes (15 mL and 50 mL)
-
Serological pipettes
-
Centrifuge
Protocol:
-
Dilute the anticoagulated whole blood 1:1 with HBSS (Ca2+/Mg2+-free).
-
Carefully layer the diluted blood over an equal volume of density gradient medium in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, distinct layers will be visible. Carefully aspirate and discard the upper layers (plasma and mononuclear cells).
-
Collect the neutrophil-rich layer and the erythrocyte pellet.
-
To sediment the erythrocytes, resuspend the cell pellet in HBSS and add Dextran solution to a final concentration of 1%. Mix gently and allow the erythrocytes to sediment for 30-45 minutes at room temperature.
-
Carefully collect the neutrophil-rich supernatant.
-
To remove any remaining erythrocytes, perform RBC lysis. Resuspend the cell pellet in RBC Lysis Buffer and incubate for 5-10 minutes at room temperature.
-
Stop the lysis by adding an excess of HBSS.
-
Centrifuge at 250 x g for 5 minutes at 4°C.
-
Wash the neutrophil pellet twice with cold HBSS.
-
Resuspend the final neutrophil pellet in the appropriate assay buffer.
-
Determine cell concentration and viability using a hemocytometer and Trypan Blue exclusion.
Neutrophil Chemotaxis Assay (Modified Boyden Chamber)
This assay measures the directional migration of neutrophils towards a chemoattractant, such as C5a. This compound is used to assess its ability to inhibit this migration.
Materials:
-
Isolated human neutrophils
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA)
-
Recombinant human C5a
-
This compound
-
Modified Boyden chamber (e.g., 48-well microchemotaxis chamber)
-
Polycarbonate membrane (3-5 µm pore size)
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Protocol:
-
Prepare serial dilutions of C5a in assay medium to determine the optimal chemoattractant concentration (typically in the low nM range).
-
Prepare various concentrations of this compound.
-
Add the C5a solution (or assay medium as a negative control) to the lower wells of the Boyden chamber.
-
Resuspend the isolated neutrophils in assay medium at a concentration of 1 x 10^6 cells/mL.
-
Pre-incubate the neutrophils with different concentrations of this compound or vehicle control for 15-30 minutes at 37°C.
-
Place the polycarbonate membrane over the lower wells.
-
Add the neutrophil suspension to the upper wells of the chamber.
-
Incubate the chamber for 60-90 minutes at 37°C in a humidified 5% CO2 incubator.
-
After incubation, remove the membrane. Scrape off the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane using a suitable staining solution.
-
Mount the membrane on a microscope slide and count the number of migrated neutrophils in several high-power fields.
-
Calculate the percentage of inhibition of chemotaxis for each concentration of this compound.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration in neutrophils following stimulation with C5a. The inhibitory effect of this compound on this response is quantified.
Materials:
-
Isolated human neutrophils
-
Assay buffer (e.g., HBSS with Ca2+ and Mg2+)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Recombinant human C5a
-
This compound
-
Fluorescence plate reader with kinetic reading capabilities and injectors
Protocol:
-
Resuspend isolated neutrophils in assay buffer at a concentration of 1-5 x 10^6 cells/mL.
-
Load the cells with a calcium-sensitive dye (e.g., 1-5 µM Fura-2 AM or Fluo-4 AM) in the presence of Pluronic F-127 for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with assay buffer to remove extracellular dye.
-
Resuspend the cells in fresh assay buffer and transfer to a 96-well black, clear-bottom plate.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 15-30 minutes at room temperature in the dark.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period.
-
Inject C5a (at a pre-determined optimal concentration) into the wells and immediately begin kinetic measurement of fluorescence changes over time. For Fura-2, measure the ratio of emission at 510 nm with excitation at 340 nm and 380 nm. For Fluo-4, measure fluorescence intensity with excitation at ~490 nm and emission at ~520 nm.
-
The increase in fluorescence (or fluorescence ratio) corresponds to the increase in intracellular calcium.
-
Calculate the percentage of inhibition of the calcium response for each concentration of this compound.
Neutrophil Degranulation Assay (Myeloperoxidase Release)
This assay quantifies the release of myeloperoxidase (MPO), an enzyme stored in the azurophilic granules of neutrophils, upon stimulation with C5a. The inhibitory effect of this compound on degranulation is assessed.
Materials:
-
Isolated human neutrophils
-
Assay buffer (e.g., HBSS with Ca2+ and Mg2+)
-
Recombinant human C5a
-
This compound
-
Cytochalasin B (optional, to enhance degranulation)
-
MPO substrate solution (e.g., TMB or o-dianisidine dihydrochloride)
-
Hydrogen peroxide (H2O2)
-
Stop solution (e.g., sulfuric acid)
-
Microplate reader capable of measuring absorbance
Protocol:
-
Resuspend isolated neutrophils in assay buffer at a concentration of 1-2 x 10^6 cells/mL.
-
(Optional) Pre-treat neutrophils with cytochalasin B (5 µg/mL) for 5-10 minutes at 37°C.
-
Pre-incubate the neutrophils with various concentrations of this compound or vehicle control for 15-30 minutes at 37°C.
-
Stimulate the neutrophils with an optimal concentration of C5a for 15-30 minutes at 37°C.
-
Pellet the neutrophils by centrifugation at 400 x g for 5 minutes at 4°C.
-
Carefully collect the supernatant, which contains the released MPO.
-
In a 96-well plate, add the supernatant to the MPO substrate solution containing H2O2.
-
Incubate for a sufficient time to allow for color development.
-
Stop the reaction by adding a stop solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Calculate the percentage of inhibition of MPO release for each concentration of this compound.
Experimental Workflow
The following diagram illustrates the general workflow for conducting the in vitro neutrophil activation assays with this compound.
References
Application Notes and Protocols for W-54011 Administration in a Gerbil Model of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement component 5a (C5a) is a potent pro-inflammatory mediator implicated in a wide range of inflammatory diseases.[1][2][3] It exerts its effects primarily through the C5a receptor 1 (C5aR1), a G-protein coupled receptor expressed on various immune cells, most notably neutrophils.[1] Activation of C5aR1 by C5a triggers a cascade of intracellular events leading to chemotaxis, degranulation, and the production of reactive oxygen species (ROS), all of which contribute to the inflammatory response.[1][2][4]
W-54011 is a potent, orally active, and selective non-peptide antagonist of the C5a receptor.[1][2][4] It functions by competitively inhibiting the binding of C5a to C5aR1, thereby blocking its downstream pro-inflammatory effects.[1][4] An important characteristic of this compound is its species selectivity; it is effective in humans, cynomolgus monkeys, and gerbils, but not in other common laboratory rodents such as mice and rats.[1][4] This makes the gerbil an essential preclinical model for evaluating the in vivo efficacy of this compound and other C5aR1 antagonists with similar species specificity.
These application notes provide detailed protocols for the administration of this compound in a gerbil model of C5a-induced neutropenia, a well-established method for assessing the in vivo activity of C5aR1 antagonists.
C5aR1 Signaling Pathway and the Mechanism of Action of this compound
The binding of C5a to its receptor, C5aR1, on the surface of neutrophils initiates a signaling cascade that is central to the acute inflammatory response. This process is effectively blocked by this compound.
Caption: C5aR1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
This protocol describes the preparation of this compound for oral gavage in gerbils.
Materials:
-
This compound hydrochloride (powder)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Corn oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Weigh the required amount of this compound powder and dissolve it in the appropriate volume of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
-
Working Solution Preparation:
-
For a final dosing volume of 10 mL/kg, dilute the stock solution in corn oil. For example, to prepare a 3 mg/kg dosing solution for a 70g gerbil (requiring a 0.7 mL dose), the final concentration of the working solution should be 0.3 mg/mL.
-
Calculate the required volume of the stock solution and corn oil.
-
Add the calculated volume of the this compound stock solution to the corn oil.
-
Vortex the solution vigorously to ensure a uniform suspension. Prepare fresh on the day of the experiment.
-
Protocol 2: C5a-Induced Neutropenia Model in Gerbils and Assessment of this compound Efficacy
This protocol details the induction of transient neutropenia in gerbils using recombinant human C5a (rhC5a) and the evaluation of the inhibitory effects of orally administered this compound.
Animals:
-
Male Mongolian gerbils (6-12 weeks old)
-
Animals should be acclimatized for at least one week before the experiment.
-
House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
Materials:
-
This compound dosing solution (prepared as in Protocol 1)
-
Recombinant human C5a (rhC5a)
-
Sterile, pyrogen-free saline
-
Anesthetic (e.g., isoflurane)
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes with anticoagulant)
-
Microscope slides
-
Staining reagents (e.g., Wright-Giemsa stain)
-
Microscope with oil immersion objective
-
Oral gavage needles (size appropriate for gerbils)
-
Syringes and needles for intravenous injection
Experimental Workflow:
Caption: Experimental workflow for the gerbil C5a-induced neutropenia model.
Procedure:
-
This compound Administration:
-
Randomly assign gerbils to treatment groups (vehicle control, this compound at 3, 10, and 30 mg/kg).
-
Administer the appropriate dose of this compound or vehicle (DMSO/corn oil) via oral gavage. The volume should be calculated based on the animal's body weight (e.g., 10 mL/kg).
-
-
Induction of Neutropenia:
-
Four hours after the oral administration of this compound or vehicle, lightly anesthetize the gerbils.
-
Administer rhC5a intravenously (e.g., via the tail vein) at a dose sufficient to induce transient neutropenia (a dose of around 10 µg/kg can be used as a starting point, but should be optimized).
-
-
Blood Collection and Analysis:
-
At the time of peak neutropenia (typically around 5 minutes after C5a injection), collect a blood sample from a suitable site (e.g., retro-orbital sinus or saphenous vein) into a tube containing an anticoagulant.
-
Prepare a peripheral blood smear from a drop of fresh blood.
-
Stain the blood smear using a standard hematological stain (e.g., Wright-Giemsa).
-
Perform a differential white blood cell count under a microscope with an oil immersion objective. Count at least 100 white blood cells and determine the percentage of neutrophils.
-
Calculate the absolute neutrophil count by multiplying the percentage of neutrophils by the total white blood cell count (if available from an automated analyzer).
-
Data Presentation
The efficacy of this compound in inhibiting C5a-induced neutropenia can be quantified and presented in a tabular format for clear comparison between treatment groups.
Table 1: Dose-Dependent Inhibition of C5a-Induced Neutropenia by this compound in Gerbils
| Treatment Group (Oral Administration) | Dose (mg/kg) | Number of Animals (n) | Circulating Neutrophils (% of pre-C5a baseline) | % Inhibition of Neutropenia |
| Vehicle Control | - | 6 | 20 ± 5 | 0 |
| This compound | 3 | 6 | 45 ± 8 | 31.25 |
| This compound | 10 | 6 | 75 ± 10 | 68.75 |
| This compound | 30 | 6 | 95 ± 7 | 93.75 |
| Data are presented as mean ± SEM. The percentage inhibition is calculated relative to the vehicle control group. |
Note: The data presented in this table is representative and based on the dose-dependent inhibition described in the literature. Actual results may vary depending on experimental conditions.[1][4]
Conclusion
The gerbil model of C5a-induced neutropenia is a valuable tool for the in vivo evaluation of C5aR1 antagonists such as this compound. The protocols outlined in these application notes provide a framework for researchers to investigate the efficacy and dose-response relationship of this compound and other compounds with similar species specificity. The clear, dose-dependent inhibition of neutropenia demonstrates the potential of this compound as a therapeutic agent for C5a-mediated inflammatory conditions.
References
- 1. Identification of a potent and orally active non-peptide C5a receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of the optimal concentration and duration of C5aR antagonist application in an inflammatory model of human dental pulp cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Long-Term Storage and Stability of W-54011 Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
W-54011 is a potent and selective non-peptide antagonist of the complement C5a receptor 1 (C5aR1), a key mediator of inflammatory responses. As a critical research tool and potential therapeutic agent, understanding the long-term stability and optimal storage conditions of this compound solutions is paramount to ensure experimental reproducibility and the integrity of preclinical and clinical data. These application notes provide a comprehensive guide to the recommended storage, handling, and stability assessment of this compound solutions.
Recommended Long-Term Storage Conditions
Proper storage is crucial to minimize the degradation of this compound and maintain its biological activity. The following storage conditions are recommended for this compound stock solutions.
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Solvent | Storage Temperature | Maximum Storage Duration | Notes |
| DMSO | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. Store in tightly sealed vials to prevent moisture absorption.[1] |
| DMSO | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. Store in tightly sealed vials away from moisture.[1] |
Note: For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use from a stored stock solution.[1]
Preparation of this compound Solutions
Preparation of Stock Solutions
This compound is typically supplied as a solid. To prepare a stock solution, dissolve the compound in an appropriate solvent, such as dimethyl sulfoxide (B87167) (DMSO).
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[1]
-
Aliquot the stock solution into single-use, tightly sealed vials to minimize freeze-thaw cycles and exposure to moisture.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at the recommended temperature (-20°C for short-term or -80°C for long-term storage).[1][2]
Preparation of Working Solutions for In Vitro Assays
Working solutions for in vitro experiments are typically prepared by diluting the DMSO stock solution in the appropriate cell culture medium or assay buffer. It is critical to ensure that the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced cellular toxicity.[2]
Preparation of Solutions for In Vivo Administration
Several formulations can be used to prepare this compound for in vivo administration. The choice of vehicle will depend on the route of administration and the experimental animal model.
Protocol 2: Preparation of an Oral Gavage Formulation (Example) [1]
-
Start with a previously prepared and stored DMSO stock solution of this compound (e.g., 25 mg/mL).
-
For a 1 mL final volume, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
This formulation results in a solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
Experimental Protocols for Stability Assessment
To establish the long-term stability of this compound in a specific solvent or formulation, a formal stability study should be conducted. This involves storing the solution under defined conditions and analyzing its integrity at various time points.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish degradation pathways.[3][4] This information is crucial for developing a stability-indicating analytical method.
Protocol 3: Forced Degradation of this compound
-
Prepare a solution of this compound in the desired solvent (e.g., DMSO, or an aqueous buffer).
-
Expose aliquots of the solution to the following stress conditions:
-
Acid Hydrolysis: Add 0.1 N HCl and incubate at 60°C for 2 hours.
-
Base Hydrolysis: Add 0.1 N NaOH and incubate at 60°C for 2 hours.
-
Oxidation: Add 3% H₂O₂ and incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate at 80°C for 48 hours.
-
Photostability: Expose to light (ICH Q1B guidelines) for a specified duration.
-
-
At the end of the exposure period, neutralize the acidic and basic samples.
-
Analyze all samples by a suitable analytical method, such as HPLC-UV/MS, to identify and quantify the parent compound and any degradation products.
Long-Term Stability Study
A long-term stability study will provide quantitative data on the degradation of this compound over time under specific storage conditions.
Protocol 4: Long-Term Stability Assessment by HPLC
-
Prepare a batch of this compound solution in the desired solvent and concentration.
-
Dispense the solution into multiple tightly sealed vials.
-
Store the vials under the desired storage conditions (e.g., -80°C, -20°C, 4°C, and room temperature).
-
At predetermined time points (e.g., 0, 1, 3, 6, 12, and 24 months), retrieve a vial from each storage condition.
-
Analyze the sample using a validated stability-indicating HPLC method to determine the concentration of this compound.
-
Calculate the percentage of this compound remaining relative to the initial concentration (time point 0).
Development of a Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or excipients.[5][6][7]
General Parameters for HPLC Method Development:
-
Column: A C18 reversed-phase column is a common starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: UV detection at a wavelength where this compound has maximum absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30°C) to ensure reproducibility.
The method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.
Data Presentation
Quantitative data from stability studies should be summarized in a clear and structured format.
Table 2: Example of Long-Term Stability Data for this compound in DMSO
| Storage Temperature | Time Point (Months) | This compound Remaining (%) | Appearance |
| -80°C | 0 | 100.0 | Clear, colorless |
| 3 | 99.8 | Clear, colorless | |
| 6 | 99.5 | Clear, colorless | |
| 12 | 99.2 | Clear, colorless | |
| -20°C | 0 | 100.0 | Clear, colorless |
| 1 | 99.1 | Clear, colorless | |
| 3 | 97.5 | Clear, colorless | |
| 6 | 95.2 | Clear, colorless | |
| 4°C | 0 | 100.0 | Clear, colorless |
| 1 | 92.3 | Clear, colorless | |
| 3 | 85.1 | Slight yellow tint | |
| Room Temp | 0 | 100.0 | Clear, colorless |
| 1 | 75.4 | Yellow |
Table 3: Example of Forced Degradation Study Results for this compound
| Stress Condition | This compound Remaining (%) | Number of Degradation Products | Major Degradation Product (Retention Time) |
| 0.1 N HCl, 60°C, 2h | 85.2 | 2 | 4.5 min |
| 0.1 N NaOH, 60°C, 2h | 78.9 | 3 | 5.2 min, 6.1 min |
| 3% H₂O₂, RT, 24h | 91.5 | 1 | 3.8 min |
| 80°C, 48h | 95.1 | 1 | 4.5 min |
| Photolysis | 98.2 | 0 | - |
Visualizations
Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. captivatebio.com [captivatebio.com]
- 3. -NovaBioassays [novabioassays.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. web.vscht.cz [web.vscht.cz]
- 6. ijtsrd.com [ijtsrd.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
optimizing W-54011 concentration for in vitro experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using W-54011 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, orally active, non-peptide antagonist of the C5a receptor (C5aR, also known as CD88).[1][2][3] Its primary mechanism of action is to competitively bind to the C5a receptor, thereby inhibiting the binding of its natural ligand, the pro-inflammatory anaphylatoxin C5a.[4][5] This blockade prevents the initiation of downstream signaling cascades that are typically triggered by C5a, such as intracellular calcium mobilization, chemotaxis, and the generation of reactive oxygen species (ROS).[1][3]
Q2: In which cell types and assays has this compound been shown to be effective?
A2: this compound has demonstrated efficacy in a variety of in vitro settings, primarily using immune cells and cells involved in inflammatory responses. It has been extensively characterized in human neutrophils, where it inhibits C5a-induced functions.[1][3] Additionally, it has been used in studies with human dental pulp cells[2], human gingival fibroblasts[5], and human monocyte-derived macrophages (HMDMs)[4]. Common assays where this compound is used include calcium mobilization assays, chemotaxis assays, reactive oxygen species (ROS) generation assays, and assays measuring the expression of inflammatory cytokines like IL-6.[1][2][3]
Q3: What is the recommended starting concentration for this compound in an in vitro experiment?
A3: The optimal concentration of this compound will depend on the specific cell type, assay, and the concentration of C5a being used. However, based on its high affinity for the C5a receptor, effective concentrations are typically in the low nanomolar to low micromolar range. For initial experiments, a concentration range of 1 nM to 1 µM is a reasonable starting point. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions. For instance, in human neutrophils, IC50 values for inhibiting C5a-induced responses are in the range of 1.6 to 3.1 nM.[1][3] In human dental pulp cells, a concentration of 1.0 µg/mL was found to be effective at inhibiting inflammation without affecting cell proliferation.[2]
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] It is recommended to prepare a high-concentration stock solution in DMSO, for example, at 10 mM. This stock solution can then be serially diluted in your cell culture medium to achieve the desired final concentration for your experiment. To avoid solubility issues, ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.1%) to prevent solvent-induced artifacts. Stock solutions of this compound in DMSO can be stored at -20°C or -80°C for extended periods.[1] Always refer to the manufacturer's instructions for specific storage recommendations.
Q5: Is this compound specific for the C5a receptor?
A5: this compound has been shown to be highly specific for the C5a receptor. At concentrations up to 10 µM, it does not significantly affect calcium mobilization stimulated by other chemoattractants such as fMLP, platelet-activating factor, or IL-8, indicating a high degree of selectivity for the C5aR.[1]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low inhibitory effect of this compound | Suboptimal concentration: The concentration of this compound may be too low to effectively compete with the C5a concentration used. | Perform a dose-response experiment with a wider range of this compound concentrations. Consider the concentration of C5a in your assay, as this compound is a competitive antagonist.[4] |
| Compound degradation: Improper storage or handling of this compound may have led to its degradation. | Prepare a fresh stock solution of this compound from a new vial. Ensure proper storage conditions are maintained. | |
| Cellular health: The cells may not be healthy or responsive to C5a stimulation. | Check cell viability before and after the experiment. Ensure that your cells are from a low passage number and are cultured under optimal conditions. | |
| High background signal or non-specific effects | High DMSO concentration: The final concentration of DMSO in the assay may be too high, leading to cellular toxicity or other non-specific effects. | Ensure the final DMSO concentration in your assay is at a non-toxic level, typically below 0.1%. Include a vehicle control (DMSO alone) in your experiments. |
| Compound precipitation: this compound may have precipitated out of solution at the working concentration. | Visually inspect your working solutions for any signs of precipitation. If precipitation is suspected, try preparing fresh dilutions. Consider using a lower concentration or a different solubilization method if the issue persists. | |
| High variability between replicates | Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable responses. | Ensure a homogenous cell suspension and careful pipetting to seed a consistent number of cells in each well. |
| Inaccurate pipetting: Errors in pipetting small volumes of this compound or C5a can introduce significant variability. | Use calibrated pipettes and appropriate pipetting techniques for small volumes. Prepare intermediate dilutions to avoid pipetting very small volumes. | |
| Edge effects in multi-well plates: Evaporation from the outer wells of a plate can concentrate reagents and affect cell health. | Avoid using the outer wells of the plate for your experimental samples. Fill the outer wells with sterile PBS or media to maintain humidity. |
Quantitative Data Summary
| Parameter | Value | Cell Type/Assay | Reference |
| Ki (C5a binding inhibition) | 2.2 nM | Human neutrophils | [1][3] |
| IC50 (Ca2+ mobilization) | 3.1 nM | Human neutrophils | [1][3] |
| IC50 (Chemotaxis) | 2.7 nM | Human neutrophils | [1][3] |
| IC50 (ROS generation) | 1.6 nM | Human neutrophils | [1][3] |
| Effective Concentration | 1.0 µg/mL | Human dental pulp cells (inhibition of inflammation) | [2] |
Experimental Protocols
Protocol 1: In Vitro Calcium Mobilization Assay
This protocol outlines the steps to measure the inhibitory effect of this compound on C5a-induced intracellular calcium mobilization in human neutrophils.
-
Cell Preparation: Isolate human neutrophils from fresh human blood using a standard density gradient centrifugation method. Resuspend the purified neutrophils in a suitable buffer (e.g., HBSS with Ca2+ and Mg2+).
-
Cell Loading: Incubate the neutrophils with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the dye manufacturer's instructions. This is typically done for 30-60 minutes at 37°C.
-
Washing: After incubation, wash the cells to remove excess dye. Resuspend the cells in the assay buffer at the desired concentration.
-
This compound Pre-incubation: Add varying concentrations of this compound (or vehicle control) to the cell suspension and incubate for a short period (e.g., 10-15 minutes) at 37°C.
-
C5a Stimulation and Measurement: Place the cell suspension in a fluorometric plate reader or a spectrofluorometer. Record the baseline fluorescence for a short period. Then, add a pre-determined concentration of C5a to stimulate the cells and continue recording the fluorescence signal for several minutes.
-
Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. Calculate the percentage of inhibition by this compound by comparing the response in the presence of the inhibitor to the response with C5a alone.
Protocol 2: Chemotaxis Assay (Boyden Chamber)
This protocol describes how to assess the effect of this compound on neutrophil chemotaxis towards a C5a gradient.
-
Chamber Preparation: Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane separating the upper and lower wells.
-
Chemoattractant Addition: Add a solution containing C5a to the lower wells of the chamber. Add buffer alone to the negative control wells.
-
Cell Preparation: Isolate and resuspend human neutrophils in a suitable assay medium.
-
This compound Treatment: Pre-incubate the neutrophils with different concentrations of this compound or vehicle control for 15-30 minutes at 37°C.
-
Cell Seeding: Add the pre-treated neutrophil suspension to the upper wells of the chemotaxis chamber.
-
Incubation: Incubate the chamber at 37°C in a humidified incubator for a sufficient time to allow for cell migration (e.g., 60-90 minutes).
-
Cell Staining and Counting: After incubation, remove the membrane. Fix and stain the cells that have migrated to the lower side of the membrane. Count the number of migrated cells in several high-power fields using a microscope.
-
Data Analysis: Calculate the chemotactic index and the percentage of inhibition of chemotaxis by this compound.
Visualizations
Caption: Mechanism of action of this compound as a C5a receptor antagonist.
Caption: General experimental workflow for in vitro studies with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Determination of the optimal concentration and duration of C5aR antagonist application in an inflammatory model of human dental pulp cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a potent and orally active non-peptide C5a receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
Technical Support Center: W-54011 In Vivo Efficacy
This technical support center provides guidance for researchers, scientists, and drug development professionals on determining the effective dose of W-54011 for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, orally active, non-peptide antagonist of the C5a receptor (C5aR1 or CD88).[1][2] The complement component C5a is a powerful inflammatory mediator, and by blocking its receptor, this compound inhibits downstream signaling events such as intracellular calcium mobilization, chemotaxis, and the generation of reactive oxygen species in immune cells like neutrophils.[1][2]
Q2: What is a recommended starting dose for this compound in vivo?
A2: Based on published data, a dose range of 3-30 mg/kg, administered orally , has been shown to be effective in a dose-dependent manner in gerbils for inhibiting C5a-induced neutropenia.[1][2] For a new experimental model, it is advisable to perform a dose-ranging study starting from the lower end of this range to determine the optimal effective dose for your specific application.
Q3: In which animal species is this compound effective?
A3: this compound exhibits significant species specificity. It is a potent antagonist of the C5a receptor in humans, cynomolgus monkeys, and gerbils .[1][2] However, it is not active in mice, rats, guinea pigs, rabbits, and dogs.[1][2] It is crucial to select an appropriate animal model to observe the pharmacological effects of this compound.
Q4: I have seen a study where this compound was used in mice. Does it work in mice or not?
A4: This is an important point of clarification. While the primary literature clearly states that this compound is not active against the mouse C5a receptor in systemic models of inflammation, there is a published study on experimental periodontitis in mice where this compound showed a therapeutic effect. The exact reason for this discrepancy is not fully established. It could be due to the local administration route in the periodontitis model, creating a high localized concentration, or the specific inflammatory microenvironment of the periodontal tissue. Researchers considering using this compound in mice should be aware of this conflicting data and may need to conduct rigorous validation studies. For most systemic inflammatory models, a mouse-active C5aR antagonist would be a more appropriate choice.
Q5: Is there any pharmacokinetic data available for this compound?
Troubleshooting Guide
Issue: I am not observing any effect of this compound in my in vivo experiment.
| Potential Cause | Troubleshooting Steps |
| Incorrect Animal Model | Verify that you are using a species in which this compound is active (e.g., gerbil, cynomolgus monkey). This compound is not effective in mice, rats, guinea pigs, rabbits, or dogs.[1][2] |
| Sub-optimal Dose | The effective dose can vary between different disease models. Perform a dose-response study, starting with the published effective range of 3-30 mg/kg (oral) in gerbils as a reference.[1][2] |
| Inadequate Dosing Frequency | Without established pharmacokinetic data, the dosing schedule may need to be optimized. Consider the timing of your disease induction and the expected duration of action. You may need to administer this compound more frequently or closer to the inflammatory stimulus. |
| Route of Administration | This compound is described as orally active.[1] If using a different route, its efficacy and required dosage may change significantly. Ensure proper formulation and administration for the chosen route. |
| Compound Stability/Formulation | Ensure that this compound is properly stored and formulated for in vivo administration. Prepare fresh solutions for each experiment and use an appropriate vehicle. |
| Model-Specific Insensitivity | The C5a/C5aR1 axis may not be a critical driver of the pathology in your specific disease model. Confirm the role of C5a in your model through other means if possible. |
Data Presentation
Table 1: In Vitro Potency of this compound
| Parameter | Species | Cell Type | Value | Reference |
| Ki (125I-labeled C5a binding) | Human | Neutrophils | 2.2 nM | [1] |
| IC50 (C5a-induced Ca2+ mobilization) | Human | Neutrophils | 3.1 nM | [1] |
| IC50 (C5a-induced chemotaxis) | Human | Neutrophils | 2.7 nM | [1] |
| IC50 (C5a-induced ROS generation) | Human | Neutrophils | 1.6 nM | [1] |
| IC50 (C5a-induced Ca2+ mobilization) | Cynomolgus Monkey | Neutrophils | 1.7 nM | [2] |
| IC50 (C5a-induced Ca2+ mobilization) | Gerbil | Neutrophils | 3.2 nM | [2] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Disease Model | Route of Administration | Effective Dose Range | Observed Effect | Reference |
| Mongolian Gerbil | C5a-induced neutropenia | Oral | 3-30 mg/kg | Dose-dependent inhibition of neutropenia | [1][2] |
Experimental Protocols
Protocol: Evaluation of this compound Efficacy in a Gerbil Model of C5a-Induced Neutropenia
This protocol is based on the methodology described by Sumichika et al. (2002).
1. Animals:
-
Male Mongolian gerbils.
-
Acclimatize animals for at least one week before the experiment.
2. Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Recombinant human C5a (rhC5a)
-
Saline
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Hematology analyzer
3. Experimental Procedure:
-
This compound Administration:
-
Prepare a suspension of this compound in the vehicle at the desired concentrations (e.g., to achieve doses of 3, 10, and 30 mg/kg).
-
Administer this compound or vehicle to the gerbils via oral gavage.
-
-
C5a Challenge:
-
Four hours after this compound administration, anesthetize the gerbils.
-
Inject rhC5a (e.g., 10 µg/kg) intravenously to induce neutropenia. A control group should receive a saline injection.
-
-
Blood Collection and Analysis:
-
Collect blood samples at a predetermined time point after C5a injection (e.g., 1 minute).
-
Determine the total white blood cell count and differential neutrophil count using a hematology analyzer.
-
-
Data Analysis:
-
Calculate the percentage of neutrophils in the blood for each animal.
-
Compare the neutrophil counts between the vehicle-treated and this compound-treated groups to determine the inhibitory effect of this compound on C5a-induced neutropenia.
-
Visualizations
Caption: C5a Receptor Signaling Pathway and the inhibitory action of this compound.
Caption: General workflow for determining the effective dose of this compound in vivo.
References
addressing variability in W-54011 chemotaxis assay results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability in chemotaxis assay results when using the C5a receptor antagonist, W-54011.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during this compound chemotaxis experiments in a question-and-answer format.
Q1: My negative control (no C5a) shows high cell migration. What could be the cause?
A1: High background migration in the negative control can be due to several factors:
-
Presence of other chemoattractants: If using serum in your assay medium, it can act as a potent chemoattractant, masking the specific effect of C5a. It is recommended to use serum-free media for the assay. If serum is required for cell viability, its concentration should be minimized and consistent across all wells.[1]
-
Cell health and handling: Over-trypsinization or harsh cell harvesting techniques can damage cell receptors and lead to non-directional migration.[2] Ensure gentle handling of cells.
-
Spontaneous migration: Some cell lines exhibit high random migration. Consider serum-starving the cells for 2-24 hours before the assay to reduce spontaneous movement and increase their sensitivity to the chemoattractant.[2][3][4]
Q2: I am not observing a significant inhibition of chemotaxis with this compound, even at high concentrations.
A2: This could be due to several reasons related to the compound, the cells, or the assay setup:
-
This compound Degradation: Ensure proper storage of this compound, protected from light and moisture, to maintain its activity.
-
Suboptimal C5a Concentration: The concentration of C5a used might be too high, overcoming the inhibitory effect of this compound. It is crucial to perform a dose-response curve for C5a to determine the optimal concentration that induces a robust chemotactic response without being excessive. A concentration of 10 nM C5a is often effective for inducing a peak chemotactic response in neutrophils.[5][6]
-
Cell Passage Number: High-passage number cells can exhibit altered phenotypes, including changes in receptor expression and signaling pathways, which can affect their response to both C5a and this compound.[7][8][9] It is recommended to use low-passage cells (ideally below passage 20) for consistency.[9]
-
Incorrect Assay Window: The incubation time might be too long, leading to saturation of the response. Optimize the incubation time by performing a time-course experiment.
Q3: The variability between my replicate wells is very high.
A3: High variability can stem from inconsistencies in assay setup and execution:
-
Uneven Cell Seeding: Ensure a homogenous cell suspension before seeding and pipette carefully to have a consistent number of cells in each well.[3]
-
Inconsistent Chemoattractant Gradient: Pipetting errors when adding the chemoattractant or the presence of air bubbles under the transwell insert can disrupt the gradient.[3]
-
Edge Effects: Wells on the edge of the plate can be more prone to evaporation, altering concentrations. It is good practice to fill the outer wells with sterile water or PBS to minimize this effect.
-
Inconsistent Washing/Staining: During the quantification step, ensure that washing and staining are performed uniformly across all wells.
Q4: How do I choose the correct pore size for my transwell inserts?
A4: The pore size of the transwell membrane is critical for a successful chemotaxis assay. The pores should be large enough to allow active migration but small enough to prevent passive movement of the cells. For neutrophils, a pore size of 3-5 µm is generally recommended.[10][11]
Data Presentation: Optimizing Assay Parameters
To minimize variability, it is crucial to optimize several experimental parameters. The following tables provide guidance on recommended ranges and the potential impact of suboptimal conditions.
Table 1: Recommended Cell Seeding Densities for Neutrophil Chemotaxis Assays
| Cell Type | Seeding Density (cells/well) | Plate Format | Potential Issues with Suboptimal Density |
| Human Neutrophils | 2 x 10^5 - 5 x 10^5 | 24-well | Too Low: Low signal-to-noise ratio, difficult to quantify. Too High: Clogging of pores, reduced migration.[11] |
| HL-60 (differentiated) | 1 x 10^6 | 24-well | Too Low: Weak chemotactic response. Too High: Cell aggregation, non-linear response. |
Table 2: C5a Concentration Optimization
| C5a Concentration | Expected Neutrophil Response | Recommendation |
| 0.1 - 1 nM | Sub-maximal chemotaxis | Useful for determining the lower end of the dose-response. |
| 10 nM | Peak chemotactic response[5][6] | Optimal for most neutrophil chemotaxis assays. |
| >100 nM | Decreased chemotaxis (chemokinesis) | High concentrations can lead to receptor saturation and non-directional movement.[12] |
Experimental Protocols
Protocol 1: Human Neutrophil Chemotaxis Assay using a Boyden Chamber
-
Neutrophil Isolation: Isolate human neutrophils from fresh whole blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation.[10]
-
Cell Preparation: Resuspend the isolated neutrophils in serum-free RPMI 1640 medium to a final concentration of 2 x 10^6 cells/mL. If required, pre-incubate the cells with various concentrations of this compound or vehicle control for 15-30 minutes at 37°C.
-
Assay Setup:
-
Add 30 µL of serum-free RPMI 1640 containing C5a (e.g., 10 nM) to the lower wells of the Boyden chamber. For negative controls, add medium without C5a.
-
Place the microporous membrane (5 µm pore size) over the lower wells.
-
Add 50 µL of the neutrophil suspension (containing this compound or vehicle) to the upper wells.
-
-
Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 60-90 minutes.
-
Quantification:
-
After incubation, remove the non-migrated cells from the top of the membrane by gentle scraping.
-
Fix the membrane with methanol (B129727) and stain with a suitable stain (e.g., Giemsa or DAPI).
-
Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields. Alternatively, migrated cells can be quantified by eluting the stain and measuring the absorbance.[13]
-
Visualizations
This compound Signaling Pathway
Caption: this compound inhibits C5a-induced chemotaxis by blocking the C5aR1 signaling pathway.
Experimental Workflow for a this compound Chemotaxis Assay
Caption: A typical experimental workflow for assessing the effect of this compound on chemotaxis.
Troubleshooting Logic for Chemotaxis Assay Variability
Caption: A decision tree to troubleshoot common sources of variability in chemotaxis assays.
References
- 1. FAQ: Chemotaxis Assays | Cell Biolabs [cellbiolabs.com]
- 2. fishersci.de [fishersci.de]
- 3. yeasenbio.com [yeasenbio.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of C5a-induced neutrophil chemotaxis and macrophage cytokine production in vitro by a new C5a receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. korambiotech.com [korambiotech.com]
- 8. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 9. researchgate.net [researchgate.net]
- 10. criver.com [criver.com]
- 11. corning.com [corning.com]
- 12. Membrane potential dynamics of C5a-stimulated neutrophil granulocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. corning.com [corning.com]
Technical Support Center: Mitigating W-54011 Cytotoxicity in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the potential cytotoxic effects of W-54011 in cell culture experiments. By following these troubleshooting guides and frequently asked questions (FAQs), users can optimize their experimental conditions to achieve desired C5a receptor antagonism while maintaining cell viability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and orally active non-peptide antagonist of the C5a receptor (C5aR, also known as CD88).[1][2][3] Its primary mechanism of action is to competitively block the binding of the pro-inflammatory anaphylatoxin C5a to C5aR.[4][5] This inhibition prevents the activation of downstream signaling pathways that are involved in inflammatory responses, such as intracellular calcium mobilization, chemotaxis, and the generation of reactive oxygen species (ROS).[1][2]
Q2: What are the potential causes of this compound-induced cytotoxicity in cell culture?
While this compound is a specific C5aR antagonist, cytotoxicity in cell culture can arise from several factors:
-
High Concentrations: Using concentrations significantly above the effective inhibitory concentration (IC50) can lead to off-target effects and cell death.
-
Prolonged Exposure: Continuous and long-term exposure of cells to any small molecule, including this compound, can disrupt normal cellular processes and lead to cumulative toxicity.
-
Solvent Toxicity: The solvent used to dissolve this compound, typically dimethyl sulfoxide (B87167) (DMSO), can be toxic to cells at certain concentrations.[6][7][8][9][10]
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. Some cell lines may be inherently more susceptible to the effects of this compound.
-
Compound Degradation: Improper storage and handling can lead to the degradation of this compound, potentially generating toxic byproducts.
Q3: How can I determine the optimal, non-toxic concentration of this compound for my experiments?
The ideal concentration of this compound should be empirically determined for each cell line and experimental setup. A dose-response experiment is crucial to identify a concentration that effectively antagonizes the C5a receptor without causing significant cytotoxicity. The goal is to find the lowest concentration that provides the desired biological effect.
Troubleshooting Guides
This section provides solutions to common problems encountered when using this compound in cell culture.
Issue 1: High levels of cell death observed after this compound treatment.
| Possible Cause | Recommended Solution |
| Inhibitor concentration is too high. | Perform a dose-response curve to determine the optimal non-toxic concentration. Start with a wide range of concentrations, including those below the reported IC50 values for C5aR inhibition (typically in the low nanomolar range).[1][2] |
| Prolonged exposure to the inhibitor. | Reduce the incubation time. Determine the minimum time required to achieve the desired C5aR antagonism. A time-course experiment can be beneficial. |
| Solvent (DMSO) toxicity. | Ensure the final concentration of DMSO in the culture medium is below the toxic threshold for your specific cell line (typically ≤ 0.5%, with <0.1% being ideal for sensitive cells).[6][9][10] Always include a vehicle control (medium with the same final DMSO concentration as the this compound-treated wells) in your experiments. |
| Cell line is particularly sensitive. | Consider using a more robust cell line if possible. If you must use a sensitive cell line, extensive optimization of concentration and exposure time is critical. |
| Compound has degraded. | Purchase this compound from a reputable supplier. Ensure proper storage of the stock solution (aliquoted at -20°C or -80°C) to avoid repeated freeze-thaw cycles.[11] |
Issue 2: Inconsistent results or lack of C5aR inhibition.
| Possible Cause | Recommended Solution |
| Inhibitor concentration is too low. | Increase the concentration of this compound based on the results of your dose-response experiments. Ensure the concentration is sufficient to compete with the C5a present in your experimental system. |
| Incorrect timing of inhibitor addition. | For optimal antagonism, this compound should be added to the cell culture before or concurrently with the C5a stimulus. |
| Inhibitor is not active. | Check the storage conditions and age of your this compound stock. Prepare a fresh stock solution from a new vial if degradation is suspected. |
| Cell density is too high or too low. | Variations in cell seeding density can alter the effective concentration of the inhibitor per cell and influence experimental outcomes.[12][13][14][15] Maintain consistent cell seeding densities across all experiments. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on available literature.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Cell Type/System |
| Ki (C5a binding inhibition) | 2.2 nM | Human Neutrophils |
| IC50 (C5a-induced Ca2+ mobilization) | 3.1 nM | Human Neutrophils |
| IC50 (C5a-induced chemotaxis) | 2.7 nM | Human Neutrophils |
| IC50 (C5a-induced ROS generation) | 1.6 nM | Human Neutrophils |
| IC50 (C5a-induced Ca2+ mobilization) | 1.7 nM | Cynomolgus Monkey Neutrophils |
| IC50 (C5a-induced Ca2+ mobilization) | 3.2 nM | Gerbil Neutrophils |
Data compiled from multiple sources.[1][2][12]
Table 2: Recommended Starting Concentrations for Cytotoxicity Assessment
| Concentration Range | Rationale |
| 0.1 nM - 10 nM | Therapeutic range for C5aR antagonism based on IC50 values. |
| 10 nM - 1 µM | To assess the dose-dependent effects and potential for off-target activity. |
| 1 µM - 10 µM | To determine the upper concentration limit before significant cytotoxicity is observed. One study noted no off-target effects on Ca2+ mobilization by other chemoattractants at up to 10 µM.[1] |
| > 10 µM | Likely to induce cytotoxicity and should be used with caution, primarily to establish a toxic positive control. |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound
This protocol outlines a general method to determine the highest concentration of this compound that does not significantly affect cell viability using a common metabolic assay like MTT or MTS.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is from 10 µM down to 0.1 nM.
-
Include a "vehicle control" (medium with the same final DMSO concentration as the highest this compound concentration) and a "no-treatment" control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
-
Incubation:
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assay (MTT Example):
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Mix gently and measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of a "no-cell" control from all other readings.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot cell viability (%) against the log of this compound concentration to determine the concentration at which viability begins to decrease.
-
Visualizations
Caption: C5aR signaling and the inhibitory action of this compound.
Caption: Experimental workflow to determine non-toxic this compound concentrations.
Caption: A logical approach to troubleshooting this compound cytotoxicity.
References
- 1. Caspase‐mediated programmed cell death pathways as potential therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 3. opentrons.com [opentrons.com]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 6. lifetein.com [lifetein.com]
- 7. Unexpected low-dose toxicity of the universal solvent DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 9. researchgate.net [researchgate.net]
- 10. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]
- 11. benchchem.com [benchchem.com]
- 12. Relationship between tumor cell density and drug concentration and the cytotoxic effects of doxorubicin or vincristine: mechanism of inoculum effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effect of cell monolayer density on the cytotoxicity of metal ions which are released from dental alloys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
interpreting unexpected results in W-54011 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected results in experiments involving the hypothetical MEK1/2 inhibitor, W-54011.
Frequently Asked Questions (FAQs)
Q1: We observe a decrease in cell viability with this compound in our primary screen, but the effect is weaker than expected. What could be the reason?
A1: A weaker-than-expected effect of this compound on cell viability could be due to several factors:
-
Intrinsic Resistance: The cell line used may possess intrinsic resistance to MEK inhibitors. This can be caused by pre-existing mutations in genes upstream or downstream of MEK in the MAPK pathway, or activation of compensatory signaling pathways.[1][2][3]
-
Suboptimal Compound Concentration or Treatment Duration: The concentration of this compound used may be too low, or the treatment duration may be too short to induce a significant biological response. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions.
-
Cell Culture Conditions: Factors such as cell density, serum concentration in the media, and passage number can influence the cellular response to drug treatment. Ensure consistency in these parameters across experiments.
-
Compound Stability: Ensure that the this compound stock solution is stable and has been stored correctly. Degradation of the compound will lead to reduced activity.
Q2: After an initial strong response to this compound, our cells develop resistance and resume proliferation. What is the likely mechanism?
A2: This phenomenon is known as acquired resistance and is a common observation with targeted therapies like MEK inhibitors. Potential mechanisms include:
-
Reactivation of the MAPK Pathway: Cells can develop secondary mutations in components of the MAPK pathway, such as MEK1/2 itself or upstream activators like RAS or RAF, that render the inhibitor less effective.[2][3] Amplification of the BRAF gene is another possibility.[2]
-
Activation of Bypass Pathways: Cancer cells can adapt by upregulating alternative signaling pathways to maintain proliferation and survival, thereby bypassing the need for MEK signaling. The PI3K/AKT/mTOR pathway is a common bypass route.[4][5]
-
Phenotype Switching: Tumor cells may undergo processes like the epithelial-mesenchymal transition (EMT), which can confer drug resistance.[4]
Q3: We are observing paradoxical activation of ERK phosphorylation at certain concentrations of this compound. Is this a known phenomenon?
A3: Yes, paradoxical activation of the MAPK pathway has been reported with some RAF and MEK inhibitors. This can occur in cells with wild-type BRAF and certain RAS mutations. Some MEK1/2 inhibitors can increase the interaction between MEK1/2 and C-Raf, leading to increased MEK phosphorylation and subsequent ERK activation.[2] This effect is typically observed at low concentrations of the inhibitor.
Q4: Are there any known off-target effects of MEK inhibitors that could explain unexpected phenotypes in our experiments?
A4: While this compound is a hypothetical compound, real-world MEK inhibitors can have off-target effects. For example, some older MEK inhibitors like U0126 and PD98059 have been reported to affect AMPK activity and mitochondrial respiration.[6] Other off-target effects can include interference with calcium homeostasis.[7][6] It is crucial to use highly selective inhibitors and include appropriate controls to distinguish on-target from off-target effects.
Troubleshooting Guides
Issue 1: High Background Signal in Western Blot for Phospho-ERK
| Possible Cause | Troubleshooting Step |
| Antibody Specificity | Validate the phospho-ERK antibody using positive and negative controls (e.g., cells stimulated with a growth factor vs. serum-starved cells). |
| Blocking Inefficiency | Increase the blocking time or try a different blocking agent (e.g., 5% BSA in TBST instead of non-fat dry milk). |
| Antibody Concentration | Titrate the primary and secondary antibody concentrations to find the optimal signal-to-noise ratio. |
| Washing Steps | Increase the number and duration of washing steps with TBST to remove non-specific antibody binding. |
Issue 2: Inconsistent IC50 Values for this compound Across Experiments
| Possible Cause | Troubleshooting Step |
| Cell Passage Number | Use cells within a consistent and narrow passage number range for all experiments, as cell characteristics can change over time in culture. |
| Inconsistent Seeding Density | Ensure precise and consistent cell seeding density for all wells in the assay plate. |
| Assay Reagent Variability | Prepare fresh assay reagents for each experiment and ensure they are properly stored. |
| Edge Effects in Assay Plates | Avoid using the outer wells of microplates, which are more prone to evaporation and temperature fluctuations. Fill these wells with sterile PBS. |
Data Presentation
Table 1: Dose-Response of this compound on Cell Viability in Different Cancer Cell Lines
| Cell Line | BRAF Status | KRAS Status | This compound IC50 (nM) |
| HT-29 | V600E | WT | 15 |
| A549 | WT | G12S | 250 |
| HCT116 | WT | G13D | 180 |
| SK-MEL-28 | V600E | WT | 10 |
This table presents hypothetical IC50 values for this compound in various cancer cell lines, illustrating the differential sensitivity based on their mutational status.
Table 2: Effect of this compound on MAPK Pathway Phosphorylation
| Treatment | p-MEK (Ser217/221) (% of Control) | p-ERK1/2 (Thr202/Tyr204) (% of Control) |
| Vehicle Control | 100 | 100 |
| This compound (10 nM) | 110 | 45 |
| This compound (100 nM) | 125 | 15 |
| This compound (1 µM) | 130 | 5 |
This table shows hypothetical data from a Western blot analysis, demonstrating the paradoxical increase in MEK phosphorylation and the expected dose-dependent decrease in ERK phosphorylation upon treatment with this compound.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare a serial dilution of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C and 5% CO2, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.
Protocol 2: Western Blotting for MAPK Pathway Proteins
-
Cell Lysis: Treat cells with this compound at the desired concentrations and time points. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-MEK, MEK, p-ERK, ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Visualizations
Caption: The MAPK signaling pathway and the inhibitory action of this compound on MEK1/2.
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-target effects of MEK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
ensuring complete dissolution of W-54011 for experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on ensuring the complete dissolution of W-54011 for experimental use.
Troubleshooting Guides
Issue: Precipitate observed in this compound solution.
Possible Cause 1: Incomplete initial dissolution.
-
Solution: Ensure vigorous mixing. Vortex the solution for 1-2 minutes. If precipitation persists, proceed to the next steps.
Possible Cause 2: Compound has low solubility in the chosen solvent at the desired concentration.
-
Solution:
-
Gentle Warming: Warm the solution to 37°C in a water bath for 10-15 minutes. Swirl the vial gently to aid dissolution.
-
Sonication: If warming is ineffective, sonicate the solution in a water bath for 5-10 minutes.[1] This can help break down aggregates and enhance dissolution.[1]
-
Solvent Consideration: If the above steps fail, consider using a different solvent or a co-solvent system. Refer to the solubility data in the table below.
-
Possible Cause 3: The solution is supersaturated.
-
Solution: Dilute the solution to a lower concentration. It is recommended to prepare a concentrated stock solution in a solvent with high solubility (e.g., DMSO) and then dilute it with the aqueous buffer or media for the experiment.
Possible Cause 4: Improper storage of the stock solution.
-
Solution: Ensure stock solutions are stored at the recommended temperature to maintain stability and prevent precipitation. For this compound, it is recommended to store stock solutions at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks).[2]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound, with a solubility of up to 50 mM.[1][3] It is also soluble in Dimethylformamide (DMF) and Ethanol.[4]
Q2: My experiment requires an aqueous solution, but this compound is hydrophobic. How can I prepare my working solution?
A2: For aqueous-based experiments, it is best to first prepare a concentrated stock solution in an organic solvent like DMSO. This stock solution can then be diluted to the final working concentration in your aqueous buffer or cell culture medium. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system (typically <0.5%).
Q3: I am observing precipitation after diluting my DMSO stock solution into an aqueous buffer. What should I do?
A3: This can happen if the final concentration of this compound in the aqueous buffer exceeds its solubility limit in that medium. To address this, you can try the following:
-
Increase the volume of the aqueous buffer to further dilute the compound.
-
Incorporate a surfactant such as Tween-80 or a solubilizing agent like PEG300 in your final formulation. Refer to the In Vivo Formulation Protocols for examples.
Q4: How should I store the solid this compound compound?
A4: Solid this compound should be stored in a dry, dark place. For short-term storage, 0-4°C is suitable, while -20°C is recommended for long-term storage.[2] The compound is stable for at least four years under these conditions.[4]
Q5: What is the recommended storage for this compound stock solutions?
A5: Stock solutions of this compound in solvent should be stored at -20°C for long-term storage (up to 1 month) or -80°C for extended periods (up to 6 months).[3] Ensure the storage container is sealed to prevent moisture absorption.[3]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |
| DMSO | 24.65 - 30 | 50 - 56.79 | [1][4] |
| DMF | 30 | ~60.8 | [4] |
| Ethanol | 3 | ~6.08 | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh out the required amount of solid this compound (Molecular Weight: 493.08 g/mol ).[3]
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution for 1-2 minutes until the solid is completely dissolved.
-
If necessary, use gentle warming (37°C) or sonication to aid dissolution.
-
Store the stock solution at -20°C or -80°C in a tightly sealed vial.
Protocol 2: Preparation of an In Vivo Formulation
This protocol is an example for preparing a formulation suitable for oral administration.
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
To prepare a 1 mL working solution, take 100 µL of the 25 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to reach the final volume of 1 mL. The final concentration will be 2.5 mg/mL.
Mandatory Visualization
Caption: Troubleshooting workflow for this compound dissolution.
References
Validation & Comparative
A Head-to-Head Comparison of C5a Receptor Antagonists: W-54011 versus PMX53
For researchers and drug development professionals navigating the landscape of complement-targeted therapeutics, the choice of a C5a receptor (C5aR) antagonist is a critical decision. This guide provides an objective comparison of two prominent antagonists, the non-peptide small molecule W-54011 and the cyclic hexapeptide PMX53. We present a comprehensive overview of their performance based on available experimental data, detailed methodologies for key assays, and visual representations of their mechanisms of action.
At a Glance: Key Performance Indicators
This compound and PMX53 are both potent antagonists of the C5a receptor, a key player in the inflammatory cascade. While both molecules effectively block C5a-mediated cellular responses, they exhibit distinct characteristics in their chemical nature, mechanism of action, and in vivo efficacy. This compound is an orally active, non-peptide antagonist, whereas PMX53 is a synthetic peptidic antagonist.[1][2]
| Parameter | This compound | PMX53 | Reference |
| Molecular Type | Non-peptide small molecule | Cyclic hexapeptide | [1][2] |
| Binding Affinity (Ki) | 2.2 nM (human neutrophils) | Not explicitly reported, but potent | [1] |
| IC50 (Ca2+ Mobilization) | 3.1 nM (human neutrophils) | 10 nM (HMC-1 cells) | [1][2] |
| IC50 (Chemotaxis) | 2.7 nM (human neutrophils) | 75 nM (neutrophils) | [1][2] |
| IC50 (ROS Generation) | 1.6 nM (human neutrophils) | Not Reported | [1] |
| IC50 (Myeloperoxidase Release) | Not Reported | 22 nM (neutrophils) | [2] |
| Mechanism of Action | Competitive Antagonist | Full Antagonist | [3][4] |
| Oral Bioavailability | Yes | Yes | [1][2] |
| Species Selectivity | Active in humans, cynomolgus monkeys, gerbils. Inactive in mice, rats, guinea pigs, rabbits, dogs. | Active in humans and rodents | [1][5] |
| Off-Target Effects | Highly specific for C5aR | Low-affinity agonist for MrgX2 | [1][5][6] |
Delving into the Data: A Closer Look at Efficacy
In Vitro Potency
This compound demonstrates high affinity for the C5a receptor, with a K_i value of 2.2 nM in human neutrophils.[1] It effectively inhibits various C5a-induced downstream effects, including intracellular calcium mobilization (IC50 = 3.1 nM), chemotaxis (IC50 = 2.7 nM), and the generation of reactive oxygen species (ROS) (IC50 = 1.6 nM) in human neutrophils.[1]
PMX53 is also a potent C5aR antagonist with an IC50 of approximately 20 nM.[2] It effectively inhibits C5a-induced neutrophil myeloperoxidase release and chemotaxis with IC50 values of 22 nM and 75 nM, respectively.[2] In human mast cell line HMC-1, PMX53 at a concentration of 10 nM inhibits C5a-induced calcium mobilization.[2]
In Vivo Efficacy
A key differentiator between these two antagonists is their in vivo activity profile. In a mouse model of C5a-induced inflammation, both PMX53 and a related compound, JPE-1375, were shown to inhibit neutrophil mobilization and TNFα production at an intravenous dose of 1 mg/kg.[7] However, PMX53 exhibited a significantly longer duration of action, with its inhibitory effects on neutrophil mobilization lasting for up to 6 hours, compared to less than 2 hours for JPE-1375.[7] This longer in vivo efficacy of PMX53 is a critical consideration for therapeutic applications.[7]
This compound has demonstrated oral activity in gerbils, where it inhibited C5a-induced neutropenia in a dose-dependent manner (3-30 mg/kg).[1] However, its species selectivity, being inactive in common preclinical models like mice and rats, presents a challenge for in vivo studies.[1]
Understanding the "How": Mechanism of Action and Signaling
The C5a receptor is a G protein-coupled receptor (GPCR). Upon binding of its ligand, C5a, the receptor activates intracellular signaling cascades, leading to a range of pro-inflammatory responses.
This compound acts as a competitive antagonist, directly competing with C5a for binding to the receptor.[3] PMX53 is described as a full antagonist, suggesting it binds to the receptor and prevents its activation by C5a.[4] Interestingly, PMX53 has been shown to have a dual action, also acting as a low-affinity agonist for the Mas-related gene 2 (MrgX2) receptor, which could be relevant in the context of mast cell activation.[5][6]
Replicating the Results: Experimental Protocols
To facilitate the independent evaluation and comparison of these antagonists, we provide detailed protocols for key in vitro and in vivo assays.
In Vitro Assays
1. C5a Receptor Binding Assay
-
Objective: To determine the binding affinity (K_i) of the antagonist.
-
Method:
-
Isolate human neutrophils from peripheral blood using density gradient centrifugation.
-
Prepare cell membranes from the isolated neutrophils.
-
Incubate the cell membranes with a constant concentration of radiolabeled C5a (e.g., ¹²⁵I-C5a) and varying concentrations of the antagonist (this compound or PMX53).
-
After incubation, separate the bound and free radioligand by filtration.
-
Measure the radioactivity of the filters to determine the amount of bound radioligand.
-
Calculate the K_i value using competitive binding analysis software.
-
2. C5a-Induced Calcium Mobilization Assay
-
Objective: To measure the antagonist's ability to inhibit C5a-induced intracellular calcium release (IC50).
-
Method:
-
Load isolated human neutrophils or a suitable cell line (e.g., HMC-1) with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Wash the cells to remove extracellular dye.
-
Pre-incubate the cells with varying concentrations of the antagonist for a specified time.
-
Stimulate the cells with a fixed concentration of C5a.
-
Measure the change in intracellular calcium concentration using a fluorometer or a fluorescence plate reader.
-
Calculate the IC50 value from the dose-response curve.
-
3. Neutrophil Chemotaxis Assay
-
Objective: To assess the antagonist's effect on C5a-mediated neutrophil migration (IC50).
-
Method:
-
Isolate human neutrophils.
-
Use a Boyden chamber or a similar chemotaxis system with a porous membrane separating two compartments.
-
Place a solution containing C5a in the lower chamber as a chemoattractant.
-
Pre-incubate the neutrophils with varying concentrations of the antagonist.
-
Add the treated neutrophils to the upper chamber.
-
Incubate the chamber to allow for cell migration.
-
Quantify the number of cells that have migrated to the lower chamber, either by manual counting under a microscope or by using a fluorescently labeled cell detection method.
-
Determine the IC50 value from the inhibition of migration.
-
In Vivo Assay
C5a-Induced Neutrophil Mobilization in Mice
-
Objective: To evaluate the in vivo efficacy and duration of action of the antagonist.
-
Method:
-
Administer the antagonist (e.g., PMX53) to mice via the desired route (e.g., intravenous injection).
-
At various time points after antagonist administration, inject a bolus of recombinant mouse C5a intravenously to induce neutrophil mobilization from the bone marrow.
-
Collect blood samples at different time points after C5a injection.
-
Perform a complete blood count to determine the number of circulating neutrophils.
-
Measure plasma levels of inflammatory markers such as TNFα using an ELISA.
-
Compare the neutrophil counts and cytokine levels in antagonist-treated mice to those in vehicle-treated control mice to assess the efficacy and duration of the antagonist's effect.[7]
-
Conclusion
Both this compound and PMX53 are valuable tools for investigating the role of the C5a-C5aR axis in health and disease. This compound's non-peptide nature and oral activity are advantageous, though its species selectivity can be a limitation for preclinical studies. PMX53, while peptidic, exhibits potent in vitro and in vivo activity across relevant species and has a longer duration of action in vivo. The potential off-target activity of PMX53 on MrgX2 warrants consideration in specific experimental contexts. The choice between these antagonists will ultimately depend on the specific research question, the experimental model, and the desired pharmacokinetic profile. This guide provides the necessary data and methodological insights to make an informed decision.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Insights into the mechanism of C5aR inhibition by PMX53 via implicit solvent molecular dynamics simulations and docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PMX-53 as a Dual CD88 Antagonist and an Agonist for Mas-Related Gene 2 (MrgX2) in Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PMX-53 as a dual CD88 antagonist and an agonist for Mas-related gene 2 (MrgX2) in human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of C5aR1 Antagonists: W-54011 vs. Avacopan (CCX168)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the efficacy of two small molecule C5a receptor 1 (C5aR1) antagonists: W-54011 and Avacopan (CCX168). The complement component 5a (C5a) is a potent pro-inflammatory mediator, and its receptor, C5aR1, is a key therapeutic target for a range of inflammatory and autoimmune diseases. This document summarizes their performance in preclinical and clinical settings, presents detailed experimental methodologies for key assays, and visualizes relevant biological pathways and workflows.
Executive Summary
Both this compound and Avacopan are potent antagonists of the C5aR1. This compound demonstrated high in vitro potency as a competitive antagonist. However, its clinical development was discontinued. In contrast, Avacopan, an allosteric inhibitor of C5aR1, has successfully progressed through clinical trials and received FDA approval for the treatment of ANCA-associated vasculitis, marking a significant advancement in the field. This guide will delve into the experimental data that delineates the efficacy profiles of these two compounds.
Mechanism of Action
This compound is a non-peptide, competitive antagonist of the C5a receptor.[1][2] It directly competes with the endogenous ligand C5a for binding to the orthosteric site on C5aR1. By occupying this site, this compound blocks C5a-mediated signaling and subsequent inflammatory responses.
Avacopan (CCX168) is a selective, orally administered C5aR1 antagonist.[3][4][5] It functions as an allosteric inhibitor, binding to a site on the receptor distinct from the C5a binding site.[6] This binding induces a conformational change in the receptor that prevents its activation by C5a, effectively blocking downstream signaling.[6]
Signaling Pathway of C5aR1 and Points of Inhibition
The following diagram illustrates the C5aR1 signaling cascade and the distinct mechanisms of action of this compound and Avacopan.
Quantitative Efficacy Data
The following tables summarize the in vitro efficacy of this compound and Avacopan in key functional assays.
Table 1: C5aR1 Binding Affinity
| Compound | Assay | Cell Line/System | Value | Reference |
| This compound | ¹²⁵I-labeled C5a binding inhibition | Human neutrophils | Kᵢ = 2.2 nM | [1] |
| Avacopan (CCX168) | ¹²⁵I-C5a binding displacement | Human myeloid cell line (U937) | IC₅₀ = 0.1 nM |
Table 2: Inhibition of C5a-Mediated Cellular Responses
| Compound | Assay | Cell Line/System | Value | Reference |
| This compound | Intracellular Ca²⁺ Mobilization | Human neutrophils | IC₅₀ = 3.1 nM | [1] |
| Chemotaxis | Human neutrophils | IC₅₀ = 2.7 nM | [1] | |
| Reactive Oxygen Species (ROS) Generation | Human neutrophils | IC₅₀ = 1.6 nM | [1] | |
| Avacopan (CCX168) | Intracellular Ca²⁺ Mobilization | Purified human neutrophils | IC₅₀ = 0.2 nM | |
| Chemotaxis | U937 cells | A₂ = 0.2 nM | [7] | |
| CD11b Upregulation | Circulating neutrophils (in vivo) | >94% blockade at 30 mg twice daily | [7][8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
C5aR1 Binding Assay (Radioligand Displacement)
Objective: To determine the binding affinity of the antagonist to the C5aR1 by measuring its ability to displace a radiolabeled ligand.
General Protocol:
-
Cell Preparation: Membranes from cells expressing C5aR1 (e.g., human neutrophils or U937 cells) are prepared by homogenization and centrifugation.
-
Assay Setup: A fixed concentration of ¹²⁵I-labeled C5a is incubated with the cell membranes in a binding buffer.
-
Competition: Increasing concentrations of the unlabeled antagonist (this compound or Avacopan) are added to the incubation mixture.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection: The radioactivity retained on the filter is measured using a gamma counter.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibitory constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
Objective: To measure the functional ability of an antagonist to block C5a-induced increases in intracellular calcium concentration.
General Protocol:
-
Cell Preparation: C5aR1-expressing cells (e.g., human neutrophils) are isolated and suspended in an appropriate buffer.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) which becomes fluorescent upon binding to calcium.
-
Antagonist Pre-incubation: The dye-loaded cells are pre-incubated with various concentrations of the antagonist (this compound or Avacopan) or vehicle control.
-
Stimulation: The cells are then stimulated with a fixed concentration of C5a.
-
Fluorescence Measurement: The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is measured in real-time using a fluorometric imaging plate reader (FLIPR) or a flow cytometer.
-
Data Analysis: The inhibitory effect of the antagonist is calculated, and the IC₅₀ value is determined by plotting the percentage of inhibition against the antagonist concentration.
Chemotaxis Assay (Boyden Chamber Assay)
Objective: To assess the ability of an antagonist to inhibit the directed migration of cells towards a chemoattractant (C5a).
General Protocol:
-
Cell Preparation: Neutrophils or other C5aR1-expressing cells are isolated and resuspended in assay medium.
-
Antagonist Pre-incubation: The cells are pre-incubated with different concentrations of the antagonist or vehicle.
-
Assay Setup: A chemotaxis chamber (e.g., Boyden chamber with a porous membrane) is used. The lower chamber is filled with medium containing C5a, and the cell suspension is added to the upper chamber.
-
Incubation: The chamber is incubated to allow cells to migrate through the membrane towards the C5a gradient.
-
Cell Staining and Counting: After incubation, non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface are fixed, stained, and counted under a microscope.
-
Data Analysis: The percentage of inhibition of chemotaxis is calculated for each antagonist concentration to determine the IC₅₀ value.
Reactive Oxygen Species (ROS) Generation Assay
Objective: To measure the ability of an antagonist to inhibit C5a-induced production of ROS in neutrophils.
General Protocol:
-
Cell Preparation: Human neutrophils are isolated and suspended in a suitable buffer.
-
Probe Loading: Cells are loaded with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA), which fluoresces upon oxidation by ROS.
-
Antagonist Pre-incubation: The cells are pre-incubated with various concentrations of the antagonist or vehicle.
-
Stimulation: Neutrophils are stimulated with C5a to induce ROS production (respiratory burst).
-
Fluorescence Measurement: The increase in fluorescence intensity is measured using a fluorescence plate reader, fluorescence microscope, or flow cytometer.
-
Data Analysis: The IC₅₀ value is determined by quantifying the inhibition of ROS production at different antagonist concentrations.
Clinical Efficacy and Development Status
This compound: this compound demonstrated potent in vitro and in vivo activity in preclinical models.[1] For instance, it was shown to inhibit C5a-induced neutropenia in gerbils in a dose-dependent manner.[1] However, the clinical development of this compound was discontinued, and it has not been approved for any clinical indication.
Avacopan (CCX168): Avacopan has undergone extensive clinical evaluation. In a pivotal Phase 3 trial (ADVOCATE) in patients with ANCA-associated vasculitis, Avacopan was shown to be non-inferior to a tapering regimen of prednisone (B1679067) for inducing remission at week 26 and superior for sustaining remission at week 52.[3] This demonstrated that Avacopan could effectively replace glucocorticoids in the treatment of this disease, thereby reducing the burden of steroid-related side effects.[3] Based on these positive results, Avacopan (marketed as TAVNEOS®) received FDA approval in 2021 for the adjunctive treatment of adult patients with severe active ANCA-associated vasculitis.[6]
Conclusion
Both this compound and Avacopan are potent C5aR1 antagonists with low nanomolar efficacy in in vitro functional assays. While this compound showed promise in preclinical studies as a competitive antagonist, its development did not proceed to clinical approval. In contrast, Avacopan, an allosteric inhibitor, has successfully translated its potent preclinical efficacy into a clinically meaningful therapeutic for ANCA-associated vasculitis. The success of Avacopan validates the C5a-C5aR1 axis as a critical therapeutic target for inflammatory diseases and highlights the potential of allosteric modulation for GPCR drug discovery. The data presented in this guide provides a quantitative basis for understanding the efficacy profiles of these two C5aR1 antagonists and serves as a valuable resource for researchers in the field of complement-targeted drug development.
References
- 1. A Phase 3 Clinical Trial of CCX168 (Avacopan) in Patients With ANCA-Associated Vasculitis [ctv.veeva.com]
- 2. Inhibition of C5AR1 impairs osteoclast mobilization and prevents bone loss - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JMIR Research Protocols - Evaluation of the Safety and Efficacy of Avacopan, a C5a Receptor Inhibitor, in Patients With Antineutrophil Cytoplasmic Antibody–Associated Vasculitis Treated Concomitantly With Rituximab or Cyclophosphamide/Azathioprine: Protocol for a Randomized, Double-Blind, Active-Controlled, Phase 3 Trial [researchprotocols.org]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. C5a-Mediated Cell Migration In Vivo Protocol - Creative Biolabs [creative-biolabs.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Characterization of Pharmacologic and Pharmacokinetic Properties of CCX168, a Potent and Selective Orally Administered Complement 5a Receptor Inhibitor, Based on Preclinical Evaluation and Randomized Phase 1 Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of Pharmacologic and Pharmacokinetic Properties of CCX168, a Potent and Selective Orally Administered Complement 5a Receptor Inhibitor, Based on Preclinical Evaluation and Randomized Phase 1 Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
W-54011: A Comparative Guide to its Specificity for the C5a Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the specificity of W-54011, a non-peptide antagonist of the complement C5a receptor (C5aR, also known as CD88). The following sections present quantitative data comparing this compound with other C5aR antagonists, detailed experimental protocols for key validation assays, and a diagram of the C5aR signaling pathway to provide a thorough understanding of its mechanism of action.
Comparative Efficacy and Specificity of C5aR Antagonists
The following table summarizes the in vitro potency and binding affinities of this compound in comparison to other notable C5aR antagonists. This data highlights the competitive nature and high affinity of this compound for the human C5a receptor.
| Compound | Type | Target Cell/System | Assay | IC50 / Ki | Reference |
| This compound | Non-peptide | Human Neutrophils | 125I-C5a Binding | Ki = 2.2 nM | [1][2] |
| Human Neutrophils | Ca2+ Mobilization | IC50 = 3.1 nM | [1][2] | ||
| Human Neutrophils | Chemotaxis | IC50 = 2.7 nM | [1][2] | ||
| Human Neutrophils | Superoxide (B77818) Generation | IC50 = 1.6 nM | [1][2] | ||
| Human Monocyte-Derived Macrophages (HMDM) | 125I-C5a Displacement | - | [3] | ||
| Human Monocyte-Derived Macrophages (HMDM) | Ca2+ Mobilization | pA2 = 8.6 | [3] | ||
| PMX53 | Cyclic Peptide | Not Specified | Ca2+ Mobilization | IC50 = 1-3 mg/kg (in vivo) | [4][5] |
| JPE-1375 | Linear Peptide | Not Specified | Ca2+ Mobilization | IC50 = 1-3 mg/kg (in vivo) | [4][5] |
| 3D53 | Cyclic Peptide | Human Monocyte-Derived Macrophages (HMDM) | 125I-C5a Displacement | - | [3] |
| Human Monocyte-Derived Macrophages (HMDM) | Ca2+ Mobilization | pA2 = 8.3 | [3] | ||
| JJ47 | Not Specified | Human Monocyte-Derived Macrophages (HMDM) | 125I-C5a Displacement | - | [3] |
| Human Monocyte-Derived Macrophages (HMDM) | Ca2+ Mobilization | pA2 = 8.3 | [3] |
Key Findings:
-
This compound demonstrates high affinity for the human C5aR with a Ki value of 2.2 nM.[1][2]
-
It effectively inhibits C5a-induced downstream functions in human neutrophils, including calcium mobilization, chemotaxis, and superoxide generation, with IC50 values in the low nanomolar range.[1][2]
-
Studies on human monocyte-derived macrophages indicate that this compound acts as a competitive antagonist.[3]
-
Importantly, this compound shows high specificity for C5aR, as it does not inhibit calcium mobilization stimulated by fMLP, platelet-activating factor, or IL-8 at concentrations up to 10 μM.[2]
-
This compound exhibits species specificity, inhibiting C5a-induced responses in neutrophils from humans, cynomolgus monkeys, and gerbils, but not in those from mice, rats, guinea pigs, rabbits, or dogs.[1]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of specificity data, detailed methodologies for key validation assays are provided below.
Competitive Radioligand Binding Assay
This assay quantifies the ability of a test compound (e.g., this compound) to compete with a radiolabeled ligand (e.g., 125I-C5a) for binding to the C5a receptor.
Materials:
-
Human neutrophils or cell lines expressing C5aR
-
125I-labeled C5a
-
This compound and other competing ligands
-
Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Cell Preparation: Isolate human neutrophils from fresh blood or culture cells expressing C5aR to the desired density.
-
Assay Setup: In a 96-well plate, combine the cell suspension, a fixed concentration of 125I-C5a, and varying concentrations of the unlabeled competitor (this compound).
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by C5a binding to its receptor.
Materials:
-
Human neutrophils or other C5aR-expressing cells
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
C5a
-
This compound and other antagonists
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
Procedure:
-
Cell Loading: Incubate the cells with the fluorescent calcium indicator dye according to the manufacturer's instructions. This allows the dye to enter the cells.
-
Washing: Wash the cells to remove excess extracellular dye.
-
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of this compound or other antagonists for a defined period.
-
Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorometer or a fluorescence plate reader.
-
C5a Stimulation: Add a fixed concentration of C5a to the cells to induce calcium mobilization.
-
Fluorescence Measurement: Immediately and continuously record the change in fluorescence over time.
-
Data Analysis: The increase in fluorescence corresponds to the rise in intracellular calcium. Determine the concentration of the antagonist that inhibits 50% of the C5a-induced calcium response (IC50).
C5aR Signaling Pathway
The binding of C5a to its G protein-coupled receptor, C5aR, triggers a cascade of intracellular signaling events that mediate a wide range of pro-inflammatory responses. This compound, as a competitive antagonist, blocks the initiation of this cascade by preventing C5a from binding to the receptor.
Caption: C5aR signaling is initiated by C5a binding, leading to various cellular responses.
References
- 1. Identification of a potent and orally active non-peptide C5a receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of W-54011 and Other Non-Peptide C5a Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the non-peptide C5a receptor antagonist W-54011 with other notable alternatives in its class. The information presented herein is supported by experimental data to facilitate informed decisions in the research and development of novel therapeutics targeting the C5a-C5aR axis.
The complement component 5a (C5a) is a potent pro-inflammatory anaphylatoxin that exerts its effects through the G protein-coupled C5a receptor (C5aR, CD88). The C5a-C5aR signaling pathway is implicated in a wide range of inflammatory and autoimmune diseases, making it a prime target for therapeutic intervention. This guide focuses on the comparative analysis of this compound, a well-characterized C5aR antagonist, against other non-peptide antagonists: Avacopan (CCX168), JJ47, and NDT9513727.
Data Presentation: Quantitative Comparison of C5aR Antagonists
The following tables summarize the key in vitro pharmacological parameters of this compound and its comparators. These parameters are crucial in assessing the potency and efficacy of these antagonists.
Table 1: Receptor Binding Affinity (Ki)
| Compound | Ki (nM) | Cell Line/Tissue | Radioligand | Reference |
| This compound | 2.2 | Human Neutrophils | ¹²⁵I-C5a | [1][2] |
| Avacopan (CCX168) | Not explicitly reported as Ki, but IC50 for binding is 0.1-0.2 nM | Human Myeloid Cell Line (U937), Human Neutrophils | ¹²⁵I-C5a | [3][4] |
| JJ47 | Not explicitly reported | Human Monocyte-Derived Macrophages (HMDM) | ¹²⁵I-C5a | [5] |
| NDT9513727 | IC50 of 11.6 nM | Not specified | C5a radioligand | [2][6] |
Table 2: Functional Potency (IC50) in Cellular Assays
| Compound | Calcium Mobilization IC50 (nM) | Chemotaxis IC50 (nM) | ROS Generation IC50 (nM) | Cell Type | Reference |
| This compound | 3.1 | 2.7 | 1.6 | Human Neutrophils | [1][2] |
| Avacopan (CCX168) | 0.2 (A₂) | 0.2 (A₂) | Not explicitly reported | Human Neutrophils, U937 cells | [3][4] |
| JJ47 | Dependent on C5a concentration | Not explicitly reported | Not explicitly reported | Human Monocyte-Derived Macrophages (HMDM) | [5] |
| NDT9513727 | 1.1 - 9.2 | 1.1 - 9.2 | 1.1 - 9.2 | Various cell types | [2] |
Note: A₂ represents the concentration of the antagonist that produces a 2-fold rightward shift in the agonist's concentration-response curve.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are synthesized from various sources to provide a comprehensive overview for researchers.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound to the C5a receptor.
-
Cells: Human neutrophils or a human myeloid cell line (e.g., U937) endogenously expressing the C5a receptor.
-
Radioligand: ¹²⁵I-labeled human C5a.
-
Procedure:
-
Cell membranes are prepared from the chosen cell line.
-
A constant concentration of ¹²⁵I-C5a is incubated with the cell membranes in a suitable binding buffer.
-
Increasing concentrations of the unlabeled antagonist (e.g., this compound) are added to compete with the radioligand for binding to the C5aR.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled C5a.
-
After incubation, the bound and free radioligand are separated by filtration through a glass fiber filter.
-
The radioactivity retained on the filters is measured using a gamma counter.
-
The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
-
C5a-Induced Intracellular Calcium Mobilization Assay
This assay measures the ability of an antagonist to block the increase in intracellular calcium concentration triggered by C5a.
-
Cells: Human neutrophils.
-
Calcium Indicator Dye: A fluorescent calcium indicator such as Fluo-3 or Fura-2.
-
Procedure:
-
Neutrophils are loaded with the calcium indicator dye.
-
The cells are then incubated with varying concentrations of the antagonist.
-
The baseline fluorescence is measured.
-
C5a is added to the cells to stimulate calcium mobilization, and the change in fluorescence is recorded over time using a fluorometric plate reader or flow cytometer.
-
The IC50 value is determined as the concentration of the antagonist that causes a 50% reduction in the C5a-induced calcium signal.
-
C5a-Induced Chemotaxis Assay
This assay assesses the ability of an antagonist to inhibit the directed migration of cells towards a C5a gradient.
-
Cells: Human neutrophils.
-
Apparatus: A Boyden chamber or a similar chemotaxis system with a porous membrane.
-
Procedure:
-
The lower chamber of the chemotaxis apparatus is filled with a medium containing C5a.
-
The upper chamber is loaded with neutrophils that have been pre-incubated with different concentrations of the antagonist.
-
The two chambers are separated by a microporous membrane.
-
The apparatus is incubated to allow the cells to migrate through the membrane towards the C5a gradient.
-
After the incubation period, the number of cells that have migrated to the lower chamber or the underside of the membrane is quantified, typically by staining and microscopy or by using fluorescently labeled cells.
-
The IC50 value is the concentration of the antagonist that inhibits cell migration by 50%.
-
C5a-Induced Reactive Oxygen Species (ROS) Generation Assay
This assay measures the capacity of an antagonist to block the production of ROS in response to C5a stimulation.
-
Cells: Human neutrophils.
-
ROS Probe: A fluorescent probe such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).
-
Procedure:
-
Neutrophils are pre-incubated with the antagonist at various concentrations.
-
The cells are then loaded with the DCFH-DA probe.
-
C5a is added to stimulate the production of ROS.
-
The intracellular ROS oxidize DCFH-DA to the highly fluorescent dichlorofluorescein (DCF).
-
The fluorescence intensity is measured using a fluorescence plate reader or flow cytometer.
-
The IC50 value is the concentration of the antagonist that reduces C5a-induced ROS production by 50%.
-
Mandatory Visualization
C5a Receptor Signaling Pathway
Caption: C5aR signaling cascade initiated by C5a binding and its inhibition by this compound.
Experimental Workflow for Screening C5aR Antagonists
Caption: A typical workflow for the discovery and development of C5aR antagonists.
References
- 1. C5a-Mediated Chemotaxis of Bone Marrow-Derived Neutrophils Protocol - Creative Biolabs [creative-biolabs.com]
- 2. Identification and characterization of NDT 9513727 [N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine], a novel, orally bioavailable C5a receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. raybiotech.com [raybiotech.com]
- 5. researchgate.net [researchgate.net]
- 6. Structure of the complement C5a receptor bound to the extra-helical antagonist NDT9513727 - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of W-54011 Effects: A Comparative Guide for Researchers
An Objective Analysis of the C5a Receptor Antagonist Across Diverse Cell Types
This guide provides a comprehensive comparison of the biological effects of W-54011, a potent and orally active non-peptide antagonist of the C5a receptor (C5aR, CD88), across various cell types. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance and its potential applications in inflammatory and oncological research.
Data Presentation: Quantitative Comparison of this compound Efficacy
The following table summarizes the quantitative effects of this compound in different cell types, highlighting its potency and species selectivity.
| Cell Type | Species | Assay | Parameter | Value | Reference(s) |
| Neutrophils | Human | C5a Binding Inhibition | Kᵢ | 2.2 nM | [1][2] |
| Human | C5a-induced Intracellular Ca²⁺ Mobilization | IC₅₀ | 3.1 nM | [1][2] | |
| Human | C5a-induced Chemotaxis | IC₅₀ | 2.7 nM | [1][2] | |
| Human | C5a-induced Reactive Oxygen Species (ROS) Generation | IC₅₀ | 1.6 nM | [1][2] | |
| Cynomolgus Monkey | C5a-induced Intracellular Ca²⁺ Mobilization | IC₅₀ | 1.7 nM | [2] | |
| Gerbil | C5a-induced Intracellular Ca²⁺ Mobilization | IC₅₀ | 3.2 nM | [2] | |
| Mouse, Rat, Guinea Pig, Rabbit, Dog | C5a-induced Intracellular Ca²⁺ Mobilization | IC₅₀ | >10,000 nM | [1] | |
| Monocyte-Derived Macrophages | Human | C5a-induced Intracellular Ca²⁺ Mobilization | pA₂ | 8.6 | [3] |
| Gastric Cancer Cells (MKN1, MKN7) | Human | C5a-induced Cell Invasion | Inhibition | ~50-80% at 10 µM | [4] |
| Dental Pulp Cells | Human | LPS-induced Inflammation | Effective Concentration | 1 µg/mL (~2 µM) | [5] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a general workflow for assessing its activity.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below. These protocols are generalized and may require optimization for specific cell types and experimental conditions.
Intracellular Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit C5a-induced increases in intracellular calcium concentration.
-
Cell Preparation:
-
Isolate and prepare a single-cell suspension of the target cells (e.g., human neutrophils) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation at 37°C for 30-60 minutes.
-
Wash the cells to remove excess dye and resuspend them in the assay buffer.
-
-
Assay Procedure:
-
Aliquot the dye-loaded cells into a 96-well microplate.
-
Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 10-15 minutes) at 37°C. Include vehicle control wells (e.g., DMSO).
-
Place the microplate into a fluorescence plate reader equipped with an automated injection system.
-
Establish a baseline fluorescence reading.
-
Inject a solution of C5a (at a concentration known to elicit a submaximal response, e.g., EC₈₀) into each well.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the C5a-only control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Chemotaxis Assay
This assay assesses the ability of this compound to block the migration of cells towards a C5a chemoattractant gradient.
-
Cell Preparation:
-
Prepare a single-cell suspension of the target cells in a serum-free or low-serum medium.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control at 37°C.
-
-
Assay Procedure (using a Boyden chamber or similar transwell system):
-
Add a solution of C5a to the lower chamber of the chemotaxis plate.
-
Place a microporous membrane (with a pore size appropriate for the cell type) over the lower chamber.
-
Add the pre-incubated cell suspension to the upper chamber.
-
Incubate the plate at 37°C in a humidified incubator for a duration sufficient for cell migration (e.g., 1-4 hours).
-
-
Quantification of Migration:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several microscopic fields for each well.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the C5a-only control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the this compound concentration.
-
Western Blotting for Signaling Pathway Analysis
This technique is used to detect changes in the phosphorylation or expression of key proteins in signaling pathways downstream of C5aR activation.
-
Cell Treatment and Lysis:
-
Culture the target cells to an appropriate confluency.
-
Pre-treat the cells with this compound or vehicle for a specified time.
-
Stimulate the cells with C5a for a time course determined by the specific signaling event being investigated (e.g., 5-30 minutes for phosphorylation events).
-
Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-phospho-ERK, anti-NF-κB p65).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein levels between different treatment conditions.
-
References
- 1. Identification of a potent and orally active non-peptide C5a receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. C5a receptor (CD88) promotes motility and invasiveness of gastric cancer by activating RhoA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of the optimal concentration and duration of C5aR antagonist application in an inflammatory model of human dental pulp cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to C5aR Antagonism: W-54011 vs. 3D53
The complement C5a receptor (C5aR), a G protein-coupled receptor, is a key mediator of inflammation. Its activation by the anaphylatoxin C5a triggers a cascade of pro-inflammatory responses, making it a critical target for therapeutic intervention in a host of inflammatory diseases. This guide provides a detailed comparison of two prominent C5aR antagonists, the small molecule W-54011 and the cyclic peptide 3D53 (also known as PMX53), focusing on their distinct mechanisms of action, supported by experimental data.
Executive Summary
This compound and 3D53 represent two different classes of C5aR antagonists with fundamentally different inhibitory profiles. This compound is a competitive, surmountable antagonist , meaning its inhibition can be overcome by increasing concentrations of the native ligand, C5a. In contrast, 3D53 is a non-competitive, insurmountable antagonist , whose inhibitory effect is largely independent of the C5a concentration. This key difference is underpinned by their distinct binding modes and results in significantly different pharmacological properties, most notably a much longer receptor residence time for 3D53.
Quantitative Performance Comparison
The functional differences between this compound and 3D53 are evident in their performance across various in vitro assays. The data below summarizes their binding affinities, functional potencies, and receptor residence times.
Table 1: Binding Affinity and Functional Potency
| Parameter | This compound | 3D53 (PMX53) | Cell Type / Assay Condition | Key Finding |
| Binding Affinity (Ki) | 2.2 nM | ~60 nM (IC50 for binding)[1] | Human Neutrophils ([125I]-C5a displacement)[2] | This compound shows higher affinity in competitive binding assays. |
| IC50 (Ca2+ Mobilization) | 3.1 nM | ~30 nM (for degranulation)[1] | Human Neutrophils[2] | Both are potent inhibitors at low agonist concentrations. |
| Schild Analysis (Slope) | ~1.0[3] | ~0.5[3] | Human Monocyte-Derived Macrophages (HMDM) | Slope of ~1 confirms competitive antagonism for this compound; slope < 1 indicates non-competitive antagonism for 3D53.[3] |
| pA2 Value | 8.6[3] | 8.3[3] | HMDM | Similar pA2 values indicate comparable potency under specific assay conditions.[3] |
Table 2: Potency Dependence on C5a Concentration and Receptor Residence Time
| Parameter | This compound | 3D53 (PMX53) | Cell Type / Assay Condition | Significance |
| IC50 vs. C5a (0.1 nM) | Potent | Potent | HMDM | Both are effective at low physiological C5a levels. |
| IC50 vs. C5a (300 nM) | Potency decreases by ~3 orders of magnitude[3] | Potency is maintained (independent of C5a concentration)[3] | HMDM | 3D53 is more effective at high C5a concentrations found at sites of inflammation.[3] |
| Receptor Residence Half-Life (t1/2) | ~1.2 hours[4] | ~18.2 - 20 hours[4][5] | HMDM (washout experiments) | The exceptionally long residence time of 3D53 leads to a prolonged duration of action.[4][5] |
Mechanism of Action and Signaling Pathways
The interaction of C5a with C5aR initiates a signaling cascade that is differentially inhibited by this compound and 3D53.
C5aR Signaling and Points of Antagonism
C5a binds to a two-site pocket on C5aR, involving both the N-terminus and the transmembrane (TM) bundle, leading to a conformational change, G-protein activation (typically Gαi), and downstream signaling such as intracellular calcium mobilization.
-
This compound acts as a classic competitive antagonist. It binds to the same orthosteric site within the TM bundle as C5a.[6][7] This binding is reversible and follows the law of mass action; therefore, high concentrations of C5a can displace this compound and restore receptor activation. This is known as surmountable antagonism.
-
3D53 exhibits non-competitive and insurmountable antagonism. It also binds within the TM region but in a manner that is not directly competitive with C5a.[1][3] Molecular dynamics simulations suggest that 3D53 becomes trapped within the receptor, leading to its very long residence time.[4] This "pseudo-irreversible" binding means that even after the removal of unbound 3D53, the receptor remains blocked, and the inhibitory effect cannot be surmounted by high concentrations of C5a.[3]
Caption: C5aR signaling and antagonist mechanisms.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize and differentiate C5aR antagonists like this compound and 3D53.
Radioligand Competitive Binding Assay
This assay quantifies the ability of an antagonist to displace a radiolabeled ligand (e.g., [125I]-C5a) from C5aR, allowing for the determination of the inhibitor constant (Ki).
-
Objective: To determine the binding affinity of this compound and 3D53 for C5aR.
-
Materials:
-
Cell membranes from cells expressing human C5aR (e.g., neutrophils, U937 cells).
-
Radioligand: [125I]-C5a.
-
Test Compounds: this compound and 3D53, serially diluted.
-
Binding Buffer: e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4.
-
Wash Buffer: Binding buffer with 500 mM NaCl.
-
Glass fiber filters (e.g., GF/C, pre-soaked in 0.3% PEI).
-
Scintillation counter.
-
-
Procedure:
-
In a 96-well plate, add a fixed, sub-saturating concentration of [125I]-C5a (e.g., 25 pM).
-
Add varying concentrations of the antagonist (e.g., 10-11 to 10-5 M) to initiate competition.
-
To determine non-specific binding, a parallel set of wells is included containing a high concentration of unlabeled C5a.
-
Add the cell membrane preparation to each well to start the binding reaction.
-
Incubate the plate for 60-90 minutes at room temperature to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid vacuum filtration through the glass fiber filters using a cell harvester. This separates bound from free radioligand.
-
Wash the filters multiple times with ice-cold Wash Buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percent specific binding against the log concentration of the antagonist to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
C5a-Induced Calcium Mobilization Assay
This functional assay measures how effectively an antagonist inhibits the intracellular calcium release triggered by C5a activation of C5aR.
Caption: Workflow for a calcium mobilization assay.
-
Objective: To determine the functional potency (IC50) of this compound and 3D53.
-
Materials:
-
Human neutrophils or other C5aR-expressing cells.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, FuraRed).
-
Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Test Compounds: this compound and 3D53.
-
Agonist: Recombinant human C5a.
-
Fluorometric Imaging Plate Reader (FLIPR) or flow cytometer.
-
-
Procedure:
-
Load cells with the calcium indicator dye as per the manufacturer's protocol (e.g., 1 hour at 37°C).
-
Wash the cells to remove extracellular dye and resuspend in Assay Buffer.
-
Dispense the cell suspension into a 96-well microplate.
-
Pre-incubate the cells with a range of concentrations of this compound or 3D53 for a defined period (e.g., 15-30 minutes).
-
Place the plate in the FLIPR instrument.
-
Establish a stable baseline fluorescence reading.
-
Inject a fixed concentration of C5a (typically the EC80, the concentration that gives 80% of the maximal response) to stimulate the cells.
-
Immediately record the change in fluorescence intensity over time.
-
Data Analysis: The peak fluorescence response is proportional to the amount of intracellular calcium released. Calculate the percentage inhibition of the C5a response for each antagonist concentration and plot the results to determine the IC50 value. For Schild analysis, full agonist dose-response curves are generated in the presence of multiple fixed concentrations of the antagonist.
-
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Receptor residence time trumps drug-likeness and oral bioavailability in determining efficacy of complement C5a antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. Schild equation - Wikipedia [en.wikipedia.org]
- 6. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Species-Specific Effects of C5aR1 Antagonists: W-54011 and Beyond
For Researchers, Scientists, and Drug Development Professionals
The complement C5a receptor 1 (C5aR1), a G protein-coupled receptor, is a key mediator of inflammation. Its activation by the anaphylatoxin C5a triggers a cascade of pro-inflammatory responses, making it a prime therapeutic target for a host of inflammatory and autoimmune diseases. A variety of antagonists have been developed to block C5aR1 signaling, each with distinct pharmacological profiles. A critical consideration in the preclinical development of these antagonists is their species-specific activity, which can significantly impact the translation of animal model data to human clinical trials. This guide provides a detailed comparison of the species-specific effects of the non-peptide antagonist W-54011 against other notable C5aR1 antagonists, supported by experimental data and detailed protocols.
Quantitative Comparison of Species-Specific Activity
The efficacy of C5aR1 antagonists can vary dramatically across different species due to subtle differences in the receptor's amino acid sequence and structure. This variability is a crucial factor in the selection of appropriate animal models for preclinical studies. The following table summarizes the known species-specific activities of this compound and other prominent C5aR1 antagonists.
| Antagonist | Class | Human | Cynomolgus Monkey | Gerbil | Mouse | Rat | Guinea Pig | Rabbit | Dog |
| This compound | Non-peptide | Active[1][2] | Active[1][2] | Active[1][2] | Inactive[1][2] | Inactive[1][2] | Inactive[1][2] | Inactive[1][2] | Inactive[1][2] |
| Avacopan (CCX168) | Non-peptide | Active[3][4][5] | ND | ND | Reduced Activity[3] | Reduced Activity[3] | ND | Reduced Activity[3] | ND |
| PMX53 | Peptide | Active | ND | ND | Active[6][7][8] | Active | ND | ND | ND |
| PMX205 | Peptide | Active | ND | ND | Active[6] | ND | ND | ND | ND |
| JPE-1375 | Peptide | Active | ND | ND | Active[7][8] | ND | ND | ND | ND |
ND: Not Determined from the available search results.
C5aR1 Signaling Pathways
Upon binding of C5a, C5aR1 undergoes a conformational change, leading to the activation of downstream signaling pathways through two major mechanisms: G protein-dependent and β-arrestin-dependent pathways. These pathways culminate in various cellular responses, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS).
References
- 1. Identification of a potent and orally active non-peptide C5a receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Probe AVACOPAN | Chemical Probes Portal [chemicalprobes.org]
- 4. Randomized Trial of C5a Receptor Inhibitor Avacopan in ANCA-Associated Vasculitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Randomized Trial of C5a Receptor Inhibitor Avacopan in ANCA-Associated Vasculitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of C5a Receptor Antagonists: W-54011 and NDT9520492
In the landscape of inflammatory and autoimmune disease research, the complement component 5a (C5a) and its receptor (C5aR1) have emerged as critical therapeutic targets. The development of small molecule antagonists for C5aR1 represents a promising strategy to mitigate the pro-inflammatory effects of C5a. This guide provides a detailed comparison of two such non-peptide C5aR1 antagonists: W-54011 and NDT9520492, summarizing their known pharmacological properties and the experimental data available in the public domain.
Introduction to this compound and NDT9520492
This compound is a potent, orally active, and well-characterized non-peptide antagonist of the human C5a receptor.[1][2][3][4][5][6] It has been extensively studied in preclinical models and serves as a reference compound in C5aR1 research. NDT9520492, developed by Neurogen Corporation, is also a non-peptide C5aR1 antagonist.[1][7] While it has been cited in the scientific literature, public data on NDT9520492 is less extensive compared to this compound. An analogue of NDT9520492, NGD 2000-1, progressed to clinical trials for rheumatoid arthritis but its development was discontinued (B1498344) due to off-target effects, specifically the inhibition of the metabolic enzyme cytochrome P450 3A4.[1][7]
Quantitative Comparison of Pharmacological Parameters
The following table summarizes the available quantitative data for this compound and NDT9520492, providing a direct comparison of their potency and binding affinities.
| Parameter | This compound | NDT9520492 | Reference |
| Binding Affinity (Ki) | 2.2 nM (human neutrophils) | 15.2 nM (human C5aR1) | [1][2][6] /[2] |
| pKi | 8.7 | 7.5 | [4] |
| IC50 (Calcium Mobilization) | 3.1 nM (human neutrophils) | Not Available | [1][2][3][6] |
| IC50 (Chemotaxis) | 2.7 nM (human neutrophils) | Not Available | [1][2][6] |
| IC50 (ROS Generation) | 1.6 nM (human neutrophils) | Not Available | [1][2][6] |
Mechanism of Action and Signaling Pathway
Both this compound and NDT9520492 are competitive antagonists of the C5a receptor 1 (C5aR1), a G protein-coupled receptor (GPCR).[1][8] They exert their effects by binding to the receptor and preventing the binding of its natural ligand, C5a. This blockade inhibits the downstream signaling cascade that is normally initiated by C5a binding.
The binding of C5a to C5aR1 typically activates intracellular G proteins, leading to a cascade of downstream events including:
-
Calcium Mobilization: An increase in intracellular calcium concentration, which acts as a second messenger.
-
Chemotaxis: The directed migration of immune cells, such as neutrophils, to sites of inflammation.
-
Reactive Oxygen Species (ROS) Generation: The production of ROS, which are important in host defense but can also contribute to tissue damage in inflammatory conditions.
By blocking the initial binding of C5a, this compound and NDT9520492 effectively inhibit these pro-inflammatory cellular responses.
Experimental Protocols
1. Radioligand Binding Assay:
-
Objective: To determine the binding affinity (Ki) of the antagonist to the C5a receptor.
-
Methodology:
-
Prepare membranes from cells expressing C5aR1 (e.g., human neutrophils or recombinant cell lines).
-
Incubate the membranes with a constant concentration of a radiolabeled C5a ligand (e.g., ¹²⁵I-C5a).
-
Add increasing concentrations of the unlabeled antagonist (this compound or NDT9520492).
-
After incubation, separate the bound and free radioligand by filtration.
-
Measure the radioactivity of the filter-bound complex.
-
The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.
-
2. Intracellular Calcium Mobilization Assay:
-
Objective: To measure the functional antagonism of C5a-induced calcium signaling.
-
Methodology:
-
Load C5aR1-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Pre-incubate the cells with varying concentrations of the antagonist.
-
Stimulate the cells with a known concentration of C5a.
-
Measure the change in fluorescence intensity over time using a fluorometric plate reader or microscope.
-
The IC50 value is the concentration of the antagonist that causes a 50% reduction in the C5a-induced calcium response.
-
3. Chemotaxis Assay:
-
Objective: To assess the ability of the antagonist to inhibit C5a-mediated cell migration.
-
Methodology:
-
Use a Boyden chamber or a similar migration assay system with a porous membrane separating two compartments.
-
Place a solution containing C5a in the lower chamber as a chemoattractant.
-
Place C5aR1-expressing cells (e.g., neutrophils), pre-incubated with different concentrations of the antagonist, in the upper chamber.
-
After an incubation period, quantify the number of cells that have migrated through the membrane to the lower chamber.
-
The IC50 value is the concentration of the antagonist that inhibits cell migration by 50%.
-
Species Selectivity
An important consideration in the preclinical development of C5aR1 antagonists is their species selectivity. This compound has been shown to be a potent antagonist of the human and gerbil C5a receptors but is significantly less active or inactive against the mouse, rat, and dog receptors.[1] Similarly, NDT9520492 is reported to be active against the primate and gerbil C5aR1 but not the mouse receptor.[6] This species specificity is a critical factor in the selection of appropriate animal models for in vivo efficacy studies.
Conclusion
Both this compound and NDT9520492 are non-peptide antagonists of the C5a receptor that function by competitively inhibiting the binding of C5a. Based on the available data, this compound appears to be a more potent antagonist than NDT9520492, with a lower Ki value for the human C5a receptor. However, a direct and comprehensive comparison is limited by the scarcity of publicly available data for NDT9520492. The development of its analogue, NGD 2000-1, was halted due to safety concerns, which may have limited the further publication of data on the parent compound. This compound remains a valuable tool for researchers studying the role of the C5a/C5aR1 axis in health and disease. Further research and publication of data on novel C5aR1 antagonists are crucial for the development of new therapies for a range of inflammatory disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 3. Recent Developments in Low Molecular Weight Complement Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. guidetopharmacology.org [guidetopharmacology.org]
- 5. NDT9520492 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 7. ovid.com [ovid.com]
- 8. NDT9520492 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Safety Operating Guide
Navigating the Handling of W-54011: A Comprehensive Safety and Operational Guide
For Immediate Reference: Essential Safety and Handling Protocols for the C5a Receptor Antagonist W-54011
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound, a potent, non-peptide C5a receptor antagonist. Adherence to these guidelines is paramount to ensure personal safety and maintain a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as a combustible solid and a potent bioactive compound necessitates stringent safety precautions. The following recommendations are based on general best practices for handling hazardous chemical compounds.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields | Protects eyes from dust, splashes, and aerosols. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact and potential absorption. |
| Body Protection | Impervious laboratory coat or coveralls | Minimizes skin exposure to the compound. |
| Respiratory Protection | Use in a well-ventilated area. A suitable respirator should be used if dust formation is likely. | Prevents inhalation of airborne particles. |
Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Operational Plan:
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Ensure an accessible safety shower and eye wash station are nearby.
-
Safe Handling Practices:
-
Avoid direct contact with skin, eyes, and clothing.
-
Prevent the formation of dust and aerosols.
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly sealed container.
-
Keep in a dry, well-ventilated place.
-
Protect from light.
-
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
Disposal Steps:
-
Segregation: Collect waste material in a designated, clearly labeled, and sealed container.
-
Labeling: The container must be labeled as hazardous waste, indicating the contents (this compound).
-
Collection: Arrange for collection by a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in general waste.
Emergency Procedures
In the event of an emergency, follow these procedures immediately.
| Emergency Situation | Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal. |
Experimental Protocols
This compound is a potent antagonist of the C5a receptor (C5aR), a G protein-coupled receptor involved in inflammatory responses. The following are representative in vitro assays to characterize the activity of this compound.
In Vitro C5a Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the C5a receptor.
Methodology:
-
Cell Culture: Utilize a cell line stably expressing the human C5a receptor (e.g., U937 cells or transfected HEK293 cells).
-
Radioligand: Use a radiolabeled C5a analog (e.g., ¹²⁵I-C5a) as the competing ligand.
-
Assay Procedure:
-
Incubate cell membranes expressing the C5a receptor with a fixed concentration of ¹²⁵I-C5a and varying concentrations of this compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
Measure the radioactivity of the filter-bound complex using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
In Vitro Functional Assay: C5a-Induced Calcium Mobilization
Objective: To assess the functional antagonism of this compound on C5a-induced intracellular calcium mobilization.
Methodology:
-
Cell Preparation: Load C5aR-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay Procedure:
-
Pre-incubate the dye-loaded cells with varying concentrations of this compound or a vehicle control.
-
Stimulate the cells with a fixed concentration of C5a.
-
Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a fluorometric plate reader or flow cytometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the C5a-induced calcium response for each concentration of this compound.
-
Determine the IC₅₀ value from the concentration-response curve.
-
Quantitative Data Summary
| Parameter | Value | Cell Type | Assay |
| Ki | 2.2 nM | Human Neutrophils | Radioligand Binding |
| IC₅₀ (Calcium Mobilization) | 3.1 nM | Human Neutrophils | Functional Assay |
| IC₅₀ (Chemotaxis) | 2.7 nM | Human Neutrophils | Functional Assay |
| IC₅₀ (ROS Generation) | 1.6 nM | Human Neutrophils | Functional Assay |
C5a Receptor Signaling Pathway
The following diagram illustrates the signaling pathway of the C5a receptor (C5aR1), a G protein-coupled receptor, and the inhibitory action of this compound.
Caption: C5a receptor signaling pathway and the inhibitory effect of this compound.
Experimental Workflow for C5a Receptor Antagonist Screening
The workflow for identifying and characterizing C5a receptor antagonists like this compound typically involves a series of in vitro and in vivo experiments.
Caption: A typical workflow for the discovery of C5a receptor antagonists.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
